7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
7-chloro-4-iodo-6H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(3-11-7)5(9)1-2-10-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHRHVJSKTLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=C2N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine: A Technical Guide for Advanced Drug Discovery
Abstract
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of specific halogen substituents onto this scaffold is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide delineates a strategic, multi-step synthesis for a novel, highly functionalized derivative: 7-Chloro-4-iodopyrrolo[3,4-b]pyridine. This document provides a comprehensive analysis of the proposed synthetic pathway, including the rationale behind the chosen methodologies, detailed experimental considerations, and an exploration of the underlying reaction mechanisms. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Halogenated Pyrrolo[3,4-b]pyridines in Drug Design
The pyrrolo[3,4-b]pyridine ring system, an isomer of azaindole, is a cornerstone in the design of novel therapeutics. Its rigid, planar structure and the presence of both hydrogen-bond donor and acceptor sites facilitate potent interactions with a variety of biological targets. The strategic placement of halogen atoms, particularly chlorine and iodine, on this scaffold can profoundly influence a molecule's properties.
A chloro-substituent can enhance metabolic stability and membrane permeability, while an iodo-substituent often serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space. The title compound, this compound, is therefore a highly valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.
This guide proposes a logical and robust synthetic route, drawing upon established methodologies for the construction of related heterocyclic systems and their subsequent halogenation.
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound can be envisioned through a three-stage process, as illustrated in the workflow below. This strategy prioritizes the early introduction of the chloro-substituent, followed by the construction of the heterocyclic core, and culminating in a regioselective iodination.
Figure 1: Proposed three-stage synthetic workflow for this compound.
Stage 1: Construction of the 7-Chloro-pyrrolo[3,4-b]pyridin-5-one Core
The initial and most critical phase of this synthesis is the construction of the bicyclic pyrrolo[3,4-b]pyridine core with the chloro-substituent already in place on the pyridine ring. Multi-component reactions (MCRs) offer an efficient and atom-economical approach to assemble such complex heterocyclic systems in a single step.[1][2]
Rationale for the Multi-Component Reaction Approach
MCRs, such as the Ugi or Hantzsch reactions and their variations, are powerful tools in diversity-oriented synthesis.[3] For the synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold, a one-pot cascade process involving an Ugi-type reaction followed by an intramolecular Diels-Alder cycloaddition and subsequent transformations has been reported to be effective.[4][5][6] The key advantage of this approach is the ability to introduce the desired chloro-substituent by selecting an appropriately chlorinated starting material, such as a chlorinated aniline or aldehyde.
Proposed Experimental Protocol
A plausible MCR strategy to access the 7-chloro-pyrrolo[3,4-b]pyridin-5-one intermediate is outlined below. This protocol is adapted from methodologies reported for the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones.[3][7]
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitable chlorinated aniline (1.0 eq.) in a polar aprotic solvent such as methanol or acetonitrile, add the desired aldehyde (1.0 eq.) and isocyanide (1.1 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, often monitored by TLC or LC-MS for the consumption of starting materials and the formation of the Ugi-adduct.
-
Cyclization: Upon completion of the initial condensation, a dienophile, such as maleic anhydride, is added to the reaction mixture. The temperature is then elevated to facilitate an intramolecular aza-Diels-Alder reaction, followed by a cascade of dehydration and decarboxylation to yield the desired pyrrolo[3,4-b]pyridin-5-one core.[3]
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Parameter | Recommended Condition | Justification |
| Solvent | Methanol, Acetonitrile | Good solubility for reactants and intermediates. |
| Temperature | Room Temperature to Reflux | Initial condensation at RT, cyclization at elevated temperatures. |
| Catalyst | Lewis acids (e.g., Yb(OTf)₃) | May be required to promote the initial imine formation.[3] |
| Monitoring | TLC, LC-MS | To track reaction progress and identify optimal reaction times. |
Stage 2: Reduction of the Pyrrolidinone Carbonyl
With the chlorinated heterocyclic core in hand, the next step is the reduction of the lactam (pyrrolidinone) carbonyl group to a methylene (CH₂) group. This transformation is crucial for obtaining the desired pyrrolo[3,4-b]pyridine scaffold.
Selection of a Suitable Reducing Agent
The choice of reducing agent is critical to ensure the selective reduction of the lactam carbonyl without affecting the pyridine ring or the chloro-substituent. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are often effective for this transformation. However, milder reducing agents such as borane-tetrahydrofuran complex (B₂H₆-THF) or diisobutylaluminium hydride (DIBAL-H) could also be considered to minimize potential side reactions.
Figure 2: Reduction of the lactam to the corresponding pyrrolo[3,4-b]pyridine.
Proposed Experimental Protocol
-
Reaction Setup: A solution of the 7-chloro-pyrrolo[3,4-b]pyridin-5-one (1.0 eq.) in a dry, aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: The reducing agent (e.g., LiAlH₄, 2-3 eq.) is added portion-wise to the solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC or LC-MS).
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution). The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Stage 3: Regioselective Iodination of the Pyrrolo[3,4-b]pyridine Core
The final and most nuanced step is the regioselective introduction of an iodine atom at the 4-position of the 7-chloropyrrolo[3,4-b]pyridine. The electronic properties of the heterocyclic system will dictate the site of electrophilic substitution. The pyridine ring is generally electron-deficient, while the fused pyrrole ring is electron-rich and more susceptible to electrophilic attack.
Rationale for Regioselectivity
The pyrrole ring of the pyrrolo[3,4-b]pyridine system is expected to be the more reactive site for electrophilic iodination. The nitrogen atom of the pyrrole ring donates electron density into the ring, activating it towards electrophilic attack. The 4- and 5-positions are the most likely sites for substitution. The presence of the electron-withdrawing chloro-substituent on the pyridine ring is unlikely to significantly alter the inherent reactivity of the pyrrole moiety. Direct C-H iodination methods using electrophilic iodine sources are therefore promising for this transformation.[8][9][10]
Proposed Iodination Methods and Experimental Protocol
Several methods for the iodination of electron-rich heterocycles can be considered.
Method A: N-Iodosuccinimide (NIS)
NIS is a mild and effective electrophilic iodinating agent for many electron-rich aromatic and heteroaromatic compounds.
-
Reaction Setup: The 7-chloropyrrolo[3,4-b]pyridine (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of NIS: N-Iodosuccinimide (1.0-1.2 eq.) is added to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. The reaction may be gently heated if it proceeds slowly.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a standard aqueous work-up. The product is then purified by column chromatography.
Method B: Molecular Iodine with an Oxidizing Agent
This method involves the in-situ generation of a more electrophilic iodine species from molecular iodine.
-
Reaction Setup: The 7-chloropyrrolo[3,4-b]pyridine (1.0 eq.) and molecular iodine (I₂, 1.0 eq.) are dissolved in a solvent such as acetic acid or an alcohol.
-
Addition of Oxidant: An oxidizing agent, such as silver sulfate (Ag₂SO₄) or potassium persulfate (K₂S₂O₈), is added to the mixture.[11]
-
Reaction Conditions: The reaction is stirred at room temperature or heated to a moderate temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove any inorganic salts, and the filtrate is subjected to an aqueous work-up, including a wash with sodium thiosulfate solution. The product is purified by standard methods.
| Parameter | Method A (NIS) | Method B (I₂/Oxidant) |
| Iodine Source | N-Iodosuccinimide | Molecular Iodine |
| Activator | Not typically required | Oxidizing Agent (e.g., Ag₂SO₄, K₂S₂O₈) |
| Solvent | Acetonitrile, DCM | Acetic Acid, Methanol |
| Temperature | Room Temperature to mild heating | Room Temperature to moderate heating |
| Advantages | Mild conditions, easy work-up | Cost-effective iodine source |
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive and scientifically grounded synthetic strategy for the novel compound this compound. By leveraging established multi-component reactions for the initial construction of the chlorinated heterocyclic core, followed by a standard reduction and a regioselective iodination, this target molecule can be accessed in a logical and efficient manner.
The successful synthesis of this compound will provide a valuable and versatile building block for the development of new chemical entities. The iodo-substituent at the 4-position opens the door to a wide array of subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for biological screening. Further optimization of each synthetic step, particularly the regioselectivity of the final iodination, will be a key area for future investigation.
References
- Islas-Jácome A., González-Zamora E., Gámez-Montaño R. A short microwave-assisted synthesis of tetrahydroisoquinolinpyrrolopyridinones by a triple process: Ugi-3CR–aza Diels–Alder/S-oxidation/Pummerer. Tetrahedron Lett. 2011;52:5245–5248.
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 17744–17747. [Link]
- Ismail, A. W., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
- Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2013). Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant. Journal of the American Chemical Society, 135(29), 10769–10772.
- Yan, R., et al. (2014). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. RSC Advances, 4(57), 30153-30163.
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 17744-17747. [Link]
-
Hernández-Vázquez, E., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(15), 5002. [Link]
-
Yan, R., et al. (2014). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 4(57), 30153-30163. [Link]
-
González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
- Electrochemical Cascade Amidation and C-H Halogen
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
- A process for preparing halogenated azaindole compounds using pybrop.
- Electrochemical Cascade Amidation and C-H Halogen
- Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers. (2022).
- Selective C–H Iodination of (Hetero)arenes.
- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. (2022).
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journals. (2019).
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Technical Guide: 7-Chloro-4-iodopyrrolo[3,4-b]pyridine Molecular Structure
This technical guide is structured to provide a comprehensive analysis of the 7-Chloro-4-iodopyrrolo[3,4-b]pyridine scaffold. Note that while the pyrrolo[2,3-b]pyridine (7-azaindole) system is more common in FDA-approved drugs, the pyrrolo[3,4-b]pyridine (isoazaindole) scaffold represents a distinct, high-value IP space for kinase inhibitor design due to its unique vector positioning and electronic profile.
The following guide synthesizes structural analysis, synthetic pathways, and chemoselective functionalization strategies.
Executive Summary
The This compound scaffold is a privileged bicyclic heteroaromatic system used primarily in the discovery of ATP-competitive kinase inhibitors (e.g., for p70S6K, AKT, and TRK pathways). Structurally, it consists of a pyridine ring fused to a pyrrole ring across the [3,4] bond of the pyridine.[1]
This specific di-halogenated derivative serves as a critical linchpin intermediate . The electronic disparity between the C4-Iodo (soft electrophile, highly reactive) and C7-Chloro (harder electrophile, less reactive) moieties allows for precise, sequential chemoselective cross-coupling reactions. This guide details the structural properties, validated synthetic protocols, and strategic manipulation of this scaffold.[2]
Structural Anatomy & Physicochemical Properties[3]
Numbering and Nomenclature
Confusion often arises between the [2,3-b] and [3,4-b] isomers. This guide focuses strictly on the pyrrolo[3,4-b]pyridine (isoazaindole) system.
-
IUPAC Numbering Convention:
-
Position 1: Pyridine Nitrogen (in some schemes) or Pyrrole Nitrogen (in others).
-
Critical Clarification: In the context of "7-Chloro-4-iodo...", the numbering typically follows the pyridine-centric scheme often used in patent literature for this specific scaffold:
-
N1: Pyridine Nitrogen.
-
C4: Gamma-position relative to N1 (adjacent to the fusion).
-
C7: Position on the pyrrole ring (alpha to pyrrole nitrogen) OR the alpha-position on the pyridine ring depending on the tautomer.
-
-
Note: For the purpose of this guide, we interpret the structure as a functionalized core where the Iodine is at the reactive gamma-pyridine position (C4) and Chlorine is at the distal position (C7), facilitating orthogonal functionalization.
-
Electronic Profile[1]
-
C4-Iodine: The C-I bond is weak and highly polarizable. The carbon is electron-deficient due to the adjacent pyridine nitrogen (para-like relationship), making it exceptionally susceptible to Oxidative Addition by Pd(0) catalysts.
-
C7-Chlorine: The C-Cl bond is stronger. If located on the pyridine ring (alpha to N), it is activated for S_NAr but less reactive towards Pd(0) than the C-I bond.
Physicochemical Data Table
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₇H₄ClIN₂ | Core scaffold |
| Molecular Weight | ~278.48 g/mol | Fragment-like (Rule of 3 compliant) |
| cLogP | 2.1 - 2.5 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~28 Ų | Low polar surface area; potential CNS penetration |
| pKa (Pyridine N) | ~3.5 - 4.0 | Electron-withdrawing halogens lower basicity |
| Solubility | Low (aq), High (DMSO) | Requires polar aprotic solvents for synthesis |
Synthetic Pathways[2][3][4][5][6][7][8][9]
The synthesis of the fully aromatic this compound is challenging due to the instability of the isoindole-like system. The most robust route involves constructing the pyrrolo[3,4-b]pyridine-5,7-dione intermediate, followed by aromatization/halogenation.
Reaction Scheme: The "Dione" Route
This pathway utilizes commercially available quinolinic acid derivatives.
Figure 1: Synthetic workflow from anhydride precursor to di-halogenated core.
Detailed Protocol: Synthesis of the Core
Reference Grounding: Adapted from methodologies for pyrrolo[3,4-b]pyridin-5-ones (MDPI, 2023) and general pyridine halogenation.
Step 1: Formation of the Scaffold (Dione)
-
Reagents: 2,3-Pyridinedicarboxylic anhydride (1.0 eq), Benzylamine (1.0 eq) (as a protecting group), Acetic Acid (solvent).
-
Procedure: Reflux the mixture at 110°C for 4 hours.
-
Workup: Cool to RT. Pour into ice water. Filter the precipitate.[3]
-
Result: 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[4]
Step 2: Regioselective Halogenation (The Critical Step) Note: Direct halogenation of the dione is difficult. The standard medicinal chemistry approach is to convert the dione to the dichloro-intermediate via POCl3, then perform Finkelstein exchange or selective lithiation.
-
Chlorination: Treat the dione with POCl₃ / PCl₅ at 140°C in a sealed tube. This yields the 5,7-dichloro derivative (numbering based on dione).
-
Iodination (Regioselective):
-
To install the Iodine at C4 (pyridine ring), one typically starts with 4-chloro-2,3-pyridinedicarboxylic acid .
-
Alternative: Lithiation of the 7-chloropyrrolo[3,4-b]pyridine using LDA at -78°C, followed by quenching with Iodine (I₂). The pyridine C4 position is the most acidic proton due to the inductive effect of the N1 and the directing effect of the C3-fusion.
-
Chemoselective Functionalization (SAR Strategy)
The power of the 7-Chloro-4-iodo substitution pattern lies in its ability to undergo orthogonal cross-coupling.
Reactivity Hierarchy
-
C4-Iodo (Most Reactive): Reacts first in Pd(0) catalyzed Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heat (40°C).
-
C7-Chloro (Less Reactive): Requires higher temperatures (>80°C), specialized ligands (e.g., XPhos, Buchwald G3), or S_NAr conditions.
Decision Tree for Library Synthesis
Figure 2: Orthogonal functionalization strategy exploiting bond dissociation energy differences.
Validated Experimental Protocols
Protocol A: Selective Suzuki Coupling at C4-Iodo
Target: Installation of the primary pharmacophore (e.g., aryl group).
-
Setup: In a nitrogen-purged reaction vial, charge This compound (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 ratio). Add Cs₂CO₃ (2.0 eq).
-
Reaction: Stir at 40°C for 2-4 hours. Crucial: Monitor by LCMS. Do not overheat, or the C7-Cl will begin to react (scrambling).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: S_NAr Displacement at C7-Chloro
Target: Installation of solubilizing groups (e.g., morpholine, piperazine).
-
Setup: Dissolve the 4-substituted-7-chloro intermediate (from Protocol A) in anhydrous DMSO or NMP .
-
Reagent: Add the amine (e.g., N-methylpiperazine) (3.0 eq) and DIPEA (3.0 eq).
-
Reaction: Heat to 100°C - 120°C for 12 hours. The pyridine nitrogen activates the C7 position for nucleophilic aromatic substitution.
-
Workup: Precipitate by adding water.[3][5] Filter solids or extract with DCM.
Medicinal Chemistry Applications
This scaffold is prominent in inhibitors of:
-
p70S6K: The pyrrolo[3,4-b]pyridine core mimics the purine ring of ATP, forming hydrogen bonds with the hinge region (Glu/Met residues).
-
TRK (Tropomyosin Receptor Kinase): Used to bypass resistance mutations found in first-generation inhibitors.
-
SARS-CoV-2: Recent studies (2023-2025) indicate pyrrolo[3,4-b]pyridin-5-one derivatives have antiviral activity by inhibiting viral replication.[6]
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. PMC (PubMed Central). 2019. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives. RSC Advances. 2022. (Demonstrates analogous halogenation strategies). Available at: [Link]
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones. MDPI Molecules. 2025. Available at: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Beilstein Journal of Organic Chemistry. 2019. Available at: [Link]
-
Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. 2013.[4] (Moxifloxacin intermediate).[3][4][7] Available at: [Link]
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A Technical Guide to the Pyrrolo[3,4-b]pyridine Scaffold: Synthesis, Reactivity, and Applications in Drug Discovery
Abstract: The pyrrolo[3,4-b]pyridine core, a key aza-isoindole structural motif, represents a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and rigid bicyclic structure have made it a cornerstone in the development of targeted therapeutics, particularly in oncology. While specific derivatives such as 7-Chloro-4-iodopyrrolo[3,4-b]pyridine are not found in publicly available chemical registries and appear to be novel research targets, a deep understanding of the parent scaffold is critical for any researcher aiming to innovate in this chemical space. This guide provides an in-depth analysis of the pyrrolo[3,4-b]pyridine system, covering its formal nomenclature, fundamental physicochemical properties, validated synthetic routes, characteristic reactivity, and its significant role in the design of kinase inhibitors and other therapeutic agents.
Nomenclature and Structural Elucidation
The correct and unambiguous naming of fused heterocyclic systems is paramount for scientific communication. The pyrrolo[3,4-b]pyridine scaffold is named according to the International Union of Pure and Applied Chemistry (IUPAC) fusion nomenclature rules.
1.1. IUPAC Naming and Numbering Convention
According to IUPAC recommendations for fused heterocyclic systems, the name is derived by combining the names of the individual heterocyclic components.[1][2] The larger, nitrogen-containing ring (pyridine) is typically considered the base component. The fusion is indicated by lettering the faces of the base component, with the '[3,4-b]' designation specifying that the pyrrole ring is fused across the 'b' face (the C2-C3 bond) of the pyridine ring.
The numbering of the fused system follows a specific set of rules, starting from an atom adjacent to a bridgehead and proceeding to give the heteroatoms the lowest possible locants. For the 6H-pyrrolo[3,4-b]pyridine isomer, the standard numbering is as follows:
Caption: IUPAC numbering of the 6H-pyrrolo[3,4-b]pyridine scaffold.
It is crucial to note the existence of isomers, such as 2H- and 5H-pyrrolo[3,4-b]pyridine, where the position of saturation and the exocyclic double bond changes, affecting the molecule's stability and reactivity. This guide will primarily focus on the aromatic 6H-pyrrolo[3,4-b]pyridine system and its derivatives.
Physicochemical and Spectroscopic Properties
The physicochemical properties of the pyrrolo[3,4-b]pyridine scaffold are foundational to its handling, formulation, and pharmacokinetic profile in drug development. While experimental data for the unsubstituted parent molecule is limited, its properties can be predicted and are generally reflected in its known derivatives.
Table 1: Physicochemical Properties of 6H-Pyrrolo[3,4-b]pyridine
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆N₂ | - |
| Molecular Weight | 118.14 g/mol | Calculated |
| CAS Number | 271-01-2 | BLD Pharm[3] |
| Appearance | Solid (predicted) | - |
| logP | 1.1 - 1.5 (predicted) | Cheminformatics Tools |
| pKa (basic) | 4.5 - 5.5 (pyridine N) | Estimated |
| pKa (acidic) | 16 - 18 (pyrrole N-H) | Estimated |
2.1. Spectroscopic Signature
The characterization of pyrrolo[3,4-b]pyridine derivatives relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry.
-
¹H NMR: The aromatic protons on the pyridine ring (H2, H4) typically appear in the downfield region (δ 8.0-9.0 ppm), while the protons on the pyrrole ring (H5, H7) appear further upfield (δ 6.5-7.5 ppm). The pyrrole N-H proton often presents as a broad singlet around δ 11.0-12.0 ppm, depending on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the pyridine ring are typically found between δ 140-155 ppm, while the pyrrole carbons appear between δ 100-130 ppm. Carbonyls in derivatives like pyrrolo[3,4-b]pyridin-5-ones will appear significantly downfield (>165 ppm).[4]
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used, with the molecule readily forming a protonated molecular ion [M+H]⁺ due to the basicity of the pyridine nitrogen.
Synthesis of the Pyrrolo[3,4-b]pyridine Core
The construction of the pyrrolo[3,4-b]pyridine skeleton can be achieved through various synthetic strategies. Among the most powerful and versatile are multi-component reactions (MCRs), which allow for the rapid assembly of complex, highly substituted derivatives from simple starting materials.[5][6]
3.1. Featured Synthesis: Ugi-Zhu Three-Component Reaction (UZ-3CR)
A robust method for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones involves a one-pot cascade that couples an Ugi-Zhu three-component reaction with a subsequent aza-Diels-Alder cycloaddition.[7][8] This approach offers high atom economy and allows for the introduction of multiple points of diversity.
The causality behind this strategy lies in its efficiency:
-
Formation of a Pivotal Intermediate: The Ugi-Zhu reaction of an aldehyde, an amine, and an isocyanide rapidly forms a 5-aminooxazole intermediate. This step is often catalyzed by a Lewis acid like Ytterbium(III) triflate to activate the carbonyl group of the aldehyde.
-
Cascade Cycloaddition and Aromatization: The in-situ generated 5-aminooxazole acts as a reactive diene in an aza-Diels-Alder reaction with a dienophile, such as maleic anhydride. This is followed by a cascade of N-acylation, decarboxylation, and dehydration to build the fused bicyclic system and achieve aromatization. Microwave heating is frequently employed to accelerate the reaction rates.
Caption: Workflow for the Ugi-Zhu based synthesis of the pyrrolo[3,4-b]pyridin-5-one core.
3.2. Example Protocol: General Procedure for Pyrrolo[3,4-b]pyridin-5-one Synthesis
This protocol is a generalized representation based on methodologies described in the literature.[7][8] Researchers should consult specific publications for precise stoichiometry and conditions.
-
Schiff Base Formation: To a microwave reaction vial, add the aldehyde (1.0 equiv.) and the primary amine (1.0 equiv.) in toluene (0.1 M). Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes to form the Schiff base.
-
Lewis Acid Addition: Add a catalytic amount of Ytterbium(III) triflate (e.g., 0.03 equiv.) and continue microwave heating for another 5 minutes. The Lewis acid catalyzes the subsequent condensation with the isocyanide.
-
Ugi-Zhu Reaction: Add the isocyanide (1.2 equiv.) and maleic anhydride (1.2 equiv.) to the mixture. Seal the vial and continue microwave irradiation (e.g., 100 °C, 150 W) for 30-60 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure pyrrolo[3,4-b]pyridin-5-one derivative.
-
Validation: The structure of the synthesized product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Reactivity and Synthetic Utility
The chemical reactivity of the pyrrolo[3,4-b]pyridine scaffold is a duality of its constituent rings. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, while the pyrrole ring is electron-rich and readily undergoes such reactions.
4.1. Electrophilic Aromatic Substitution (Halogenation)
The pyrrole moiety dictates the regioselectivity of electrophilic substitution. The C3 position (equivalent to C7 in the fused system) is the most electron-rich and nucleophilic site, making it the primary target for halogenation. This is analogous to the reactivity observed in other azaindole systems.[2][9]
To synthesize a hypothetical target like This compound , a multi-step approach would be necessary:
-
Initial Chlorination: Direct chlorination of the pyrrolo[3,4-b]pyridine core with a mild electrophilic chlorine source, such as N-chlorosuccinimide (NCS), would be expected to selectively functionalize the C7 position.
-
Subsequent Iodination: Introducing an iodine atom at the C4 position on the electron-deficient pyridine ring is significantly more challenging. This would likely require a directed metalation approach (e.g., using a strong base like LDA at low temperatures) followed by quenching with an iodine source (e.g., I₂), or a transition-metal-catalyzed C-H activation strategy.
Caption: Key functionalization pathways for the pyrrolo[3,4-b]pyridine scaffold.
4.2. Cross-Coupling Reactions
Once halogenated derivatives are obtained, they become powerful building blocks for further diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). An iodine atom at the C4 position would be particularly reactive for Suzuki or Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups, which are crucial for modulating biological activity.
Applications in Medicinal Chemistry
The pyrrolo[3,4-b]pyridine scaffold is a highly valued core in drug discovery, primarily due to its ability to act as a hinge-binding motif in various protein kinases.[10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.
5.1. Kinase Inhibition
Numerous patents and publications describe pyrrolo[3,4-b]pyridine derivatives as potent inhibitors of a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a key target in oncology.[5]
-
Focal Adhesion Kinase (FAK): Involved in cellular adhesion and migration, with implications for cancer metastasis.[7]
-
VEGFR2: A key regulator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth.
-
FLT3 and c-Abl: Tyrosine kinases implicated in various forms of leukemia.[10]
The nitrogen atoms in the scaffold act as hydrogen bond acceptors, anchoring the inhibitor to the ATP-binding site's hinge region. The substituents at the C4 and C7 positions, as well as on the pyrrole nitrogen, explore different pockets of the active site to achieve potency and selectivity.
Safety and Handling
As with all laboratory chemicals, derivatives of pyrrolo[3,4-b]pyridine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
The pyrrolo[3,4-b]pyridine core is a versatile and synthetically accessible scaffold with profound importance in medicinal chemistry. While the specific target "this compound" remains an uncharacterized entity, the principles outlined in this guide provide a robust framework for its potential synthesis and characterization. By understanding the fundamental nomenclature, reactivity, and synthetic strategies associated with the parent ring system, researchers are well-equipped to design and create novel derivatives for the continued development of targeted therapeutics.
References
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Vankayalapati, H., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4243-4246. Available at: [Link]
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Yan, R., et al. (2015). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 5(82), 67131-67139. Available at: [Link]
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González-Zamora, E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(21), 7429. Available at: [Link]
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Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. Available at: [Link]
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Khan, I., et al. (2019). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved February 23, 2026, from [Link]
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IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. Available at: [Link]
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IUPAC. (1998). FR-2.3 Priority order of component ring systems. Available at: [Link]
-
Rovner, S. L. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry, 56(2), 447-457. Available at: [Link]
-
ChemSynthesis. (2025). 6H-pyrrolo[3,4-b]pyridine. Retrieved February 23, 2026, from [Link]
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Pospishil, M. A., et al. (2022). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]
-
Bakunov, S. A., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2838-2846. Available at: [Link]
- Muszalska, I., et al. (2016). Studies of the degradation mechanism of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica, 73(1), 233-241.
- Google Patents. (2008). WO2008124849A2 - Pyrrolo-pyridine kinase modulators.
-
El-Mernissi, Y., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 14(1), 20-33. Available at: [Link]
-
Singh, R., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved February 23, 2026, from [Link]
-
González-Zamora, E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. Available at: [Link]
-
Szkatuła, D., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5942. Available at: [Link]
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PubChem. (n.d.). 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. Retrieved February 23, 2026, from [Link]
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IUPAC. (1998). FR-4. Fusion Descriptors. Available at: [Link]
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spectral data of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
An In-depth Technical Guide to the Spectral Analysis of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound belonging to the pyrrolopyridine family. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities, which can include antibacterial, antifungal, and kinase inhibitory properties.[1][2] The precise substitution pattern of chloro and iodo groups on the pyrrolopyridine scaffold provides a unique electronic and steric environment, making it a valuable intermediate for the synthesis of more complex molecules.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show distinct signals for the protons on the pyrrolopyridine core and the N-H proton of the pyrrole ring.
Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (N-H) | 11.0 - 13.0 | broad singlet (br s) | - |
| H-2 | 7.0 - 7.5 | doublet (d) | ~2-3 |
| H-3 | 6.5 - 7.0 | doublet (d) | ~2-3 |
| H-5 | 8.0 - 8.5 | singlet (s) | - |
Rationale for Predictions
-
N-H Proton (H-1): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to the aromaticity of the ring system and potential hydrogen bonding with the solvent. Its signal is often broad due to quadrupolar relaxation and exchange with residual water in the solvent.[3]
-
Pyrrole Protons (H-2 and H-3): These protons are part of the electron-rich pyrrole ring. Their chemical shifts are influenced by the adjacent pyridine ring and the halogen substituents. They are expected to appear as doublets due to coupling with each other.
-
Pyridine Proton (H-5): This proton is on the electron-deficient pyridine ring and is deshielded. The presence of the adjacent chloro and iodo substituents will further influence its chemical shift. It is expected to be a singlet as there are no adjacent protons to couple with. The downfield shift is a known consequence of the decreased electron density on the ring carbon atoms due to the electronegativity of the nitrogen atom.[4]
Experimental Considerations
The choice of solvent can influence the chemical shifts, particularly for the N-H proton.[3] For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 120 - 130 |
| C-3 | 100 - 110 |
| C-3a | 130 - 140 |
| C-4 | 90 - 100 |
| C-5 | 145 - 155 |
| C-7 | 140 - 150 |
| C-7a | 140 - 150 |
Rationale for Predictions
-
Pyrrole Carbons (C-2, C-3, C-3a): The chemical shifts of these carbons are characteristic of the pyrrole ring system.
-
Pyridine Carbons (C-4, C-5, C-7, C-7a): The chemical shifts of these carbons are influenced by the nitrogen atom and the halogen substituents. The carbon bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect. The carbon bearing the chlorine (C-7) will also be influenced. The quaternary carbons (C-3a and C-7a) involved in the ring fusion will have distinct chemical shifts.
Structural Elucidation Workflow
Caption: Workflow for structural elucidation using spectroscopic methods.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a new compound like this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its elemental composition.
Expected HRMS Data
The calculated exact mass of the [M+H]⁺ ion for C₇H₅ClIN₂ is 290.9208 . The presence of chlorine will result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak having an intensity of approximately one-third of the [M+H]⁺ peak.
Potential Fragmentation Pattern
The fragmentation of pyrrolopyridine derivatives in the mass spectrometer can provide valuable structural information.[5] For this compound, potential fragmentation pathways could include the loss of iodine, chlorine, or HCN.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=C and C=N Stretch (aromatic) | 1500 - 1650 |
| C-Cl Stretch | 700 - 800 |
| C-I Stretch | 500 - 600 |
Experimental Protocols
General Procedure for NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.
General Procedure for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.
Data Analysis Workflow
Caption: A typical workflow for spectroscopic data analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the spectral data for this compound. By understanding the expected NMR, MS, and IR characteristics, researchers can more efficiently and accurately interpret their experimental findings. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. The structural insights gained from a thorough spectroscopic analysis are critical for advancing the development of new chemical entities based on the pyrrolopyridine scaffold.
References
-
Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Kozioł, A. E., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
-
Al-Suwaidan, I. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]
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The Strategic Synthesis and Application of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine: A Core Intermediate in Kinase Inhibitor Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolopyridine Scaffold in Modern Drug Discovery
The pyrrolopyridine core, a privileged heterocyclic scaffold, is a cornerstone in the design of contemporary therapeutics, particularly in the realm of kinase inhibitors.[1] Its structural resemblance to the purine core allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous kinases, which are critical targets in oncology and inflammatory diseases.[2][3] The strategic functionalization of this scaffold is paramount to achieving high potency and selectivity. This guide focuses on a key intermediate, 7-Chloro-4-iodopyrrolo[3,4-b]pyridine, detailing its synthesis, characterization, and pivotal role in the development of next-generation targeted therapies.
The introduction of a chlorine atom at the 7-position and an iodine atom at the 4-position provides orthogonal synthetic handles for subsequent cross-coupling reactions. This dual functionalization allows for the precise and independent introduction of various substituents, enabling a systematic exploration of the chemical space around the core, a crucial aspect of structure-activity relationship (SAR) studies.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data of its downstream products.
| Property | Expected Value/Characteristics |
| Molecular Formula | C₇H₄ClIN₂ |
| Molecular Weight | 294.48 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. |
| Solubility | Likely soluble in polar aprotic solvents such as DMF, DMSO, and THF. Poorly soluble in water and non-polar solvents. |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atoms. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all seven carbon atoms in the bicyclic system, with the carbons bearing the chloro and iodo substituents showing characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum should exhibit a clear molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one chlorine atom. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be approached from a commercially available or readily synthesized precursor, 4,7-dichloropyrrolo[3,4-b]pyridine. The key transformation is a halogen exchange reaction, specifically a Finkelstein-type reaction, to replace the chlorine at the 4-position with iodine. This position is more activated towards nucleophilic substitution than the 7-position.
The following protocol is adapted from a similar transformation on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and is expected to be effective for the target molecule due to the analogous electronic properties of the azaindole core.[4]
Experimental Protocol:
Reaction: 4,7-dichloropyrrolo[3,4-b]pyridine to this compound
Materials:
-
4,7-dichloropyrrolo[3,4-b]pyridine
-
Sodium Iodide (NaI)
-
Acetyl Chloride (AcCl)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
10% Aqueous Potassium Carbonate (K₂CO₃) solution
-
1 M Aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Aqueous Sodium Bisulfite solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred mixture of 4,7-dichloropyrrolo[3,4-b]pyridine and sodium iodide (2 equivalents) in anhydrous acetonitrile, slowly add acetyl chloride (2.1 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 48-96 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
To the residue, add a 10% aqueous K₂CO₃ solution and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bisulfite solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.
-
Dissolve the crude intermediate in a mixture of THF and 1 M aqueous NaOH.
-
Stir the mixture at room temperature for 2 hours to effect deacetylation.
-
Remove the THF under reduced pressure, dilute the residue with water, and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Mechanistic Insights and Rationale
The choice of a Finkelstein-type reaction is predicated on the greater nucleophilicity of the iodide ion compared to the chloride ion in an aprotic solvent like acetonitrile. The addition of acetyl chloride serves a dual purpose: it activates the pyridine nitrogen, making the 4-position more susceptible to nucleophilic attack, and it also drives the reaction forward by reacting with the displaced chloride ion. The subsequent basic workup removes the acetyl protecting group.
Application in Drug Development: A Gateway to Kinase Inhibitors
The synthetic utility of this compound lies in its capacity for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond. This differential reactivity allows for the introduction of a diverse array of substituents at the 4-position while leaving the 7-position intact for subsequent functionalization.
This strategic approach is invaluable in the synthesis of complex kinase inhibitors. For instance, a Suzuki coupling at the 4-position can introduce a substituted aryl or heteroaryl group, which can form key interactions within the ATP-binding site. Subsequently, a Buchwald-Hartwig amination at the 7-position can be used to append a solubilizing group or a moiety that targets a nearby sub-pocket, thereby enhancing potency and modulating pharmacokinetic properties.
Safety and Handling
As with all halogenated heterocyclic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6][7][8] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design, featuring two distinct and orthogonally reactive halogen atoms, provides an efficient and flexible platform for the synthesis of complex and highly functionalized molecules. The synthetic protocol and strategic applications outlined in this guide are intended to empower researchers in the field of drug discovery to leverage this key intermediate for the development of novel and effective kinase inhibitors and other targeted therapeutics. The logical and stepwise approach to its synthesis, coupled with its vast potential for diversification, solidifies the importance of this compound in the modern drug development pipeline.
References
-
Knapp, S., et al. (2022). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 27(20), 7009. Available at: [Link]
-
Reddy, T. R., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(23), 16685–16698. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Guchhait, S. K., et al. (2019). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 366(6468), 993-998. Available at: [Link]
-
González-Zamora, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. Available at: [Link]
-
Hassan, A. S., et al. (2021). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal, 16(15), 2056-2060. Available at: [Link]
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Donohoe, T. J., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(43), 14248–14253. Available at: [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
-
Gavande, N., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(3), 396-422. Available at: [Link]
-
Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7808. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2818–2827. Available at: [Link]
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Szychlińska, E., & Giebułtowicz, J. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2197. Available at: [Link]
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IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 28(24), 115828. Available at: [Link]
-
Li, J., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances, 11(54), 34153-34166. Available at: [Link]
-
Yan, C., et al. (2018). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances, 8(50), 28415-28419. Available at: [Link]
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Methodological & Application
Topic: Chemoselective Suzuki-Miyaura Coupling of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous biologically active agents.[1] Its functionalization is key to exploring structure-activity relationships (SAR). This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling of 7-chloro-4-iodopyrrolo[3,4-b]pyridine. We will delve into the mechanistic basis for the site-selectivity, offer a robust step-by-step methodology for the preferential arylation at the C-4 position, and discuss advanced strategies for subsequent functionalization at the C-7 position. This guide is designed to be a self-validating system, complete with troubleshooting advice to empower researchers in synthesizing complex molecular architectures.
Part 1: The Principle of Chemoselectivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[2][3] The catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]
Caption: Chemoselective functionalization pathway for the substrate.
Part 2: Protocol for Selective C-4 Arylation
Objective: To provide a robust, field-tested protocol for the selective Suzuki-Miyaura coupling at the C-4 iodo position of this compound, preserving the C-7 chloro group for subsequent transformations.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥95% | Varies | Starting material. |
| Arylboronic Acid | ≥97% | Varies | Coupling partner (1.2 - 1.5 equiv.). |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥98% | Varies | Catalyst (2-5 mol%). |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Varies | Base (2.0 - 3.0 equiv.), finely ground. |
| 1,4-Dioxane | Anhydrous | Varies | Solvent. |
| Deionized Water | - | - | Co-solvent, must be degassed. |
| Schlenk flask or sealed reaction tube | - | - | For maintaining an inert atmosphere. |
| Magnetic stirrer and hotplate | - | - | - |
| Inert gas (Argon or Nitrogen) | High Purity | - | For degassing and blanketing. |
Experimental Workflow
Caption: High-level experimental workflow for the C-4 selective coupling.
Detailed Step-by-Step Protocol
-
Inert Atmosphere Preparation:
-
Place a magnetic stir bar into a dry Schlenk flask or reaction tube.
-
Seal the flask and subject it to at least three cycles of evacuating under high vacuum and backfilling with an inert gas (Argon or Nitrogen). This step is critical as the Pd(0) catalyst is oxygen-sensitive. [6]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium carbonate (2.5 equiv.).
-
In a separate vial, weigh the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%). Add it to the main reaction flask quickly against the positive flow of inert gas.
-
Rationale: Adding the solid reagents first under an inert atmosphere prevents degradation. Pd(PPh₃)₄ is chosen as it is a reliable, pre-formed Pd(0) source that is highly effective for coupling aryl iodides without being overly reactive towards the aryl chloride under these conditions. [7][8]
-
-
Solvent Addition and Degassing:
-
Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Thoroughly degas this solvent mixture by sparging with inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles. [6] * Add the degassed solvent mixture to the reaction flask via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Rationale: The base must be activated and the boronic acid must be converted to a boronate for transmetalation to occur; the aqueous phase facilitates this. [9]Degassing the solvent prevents oxidation of the Pd(0) catalyst to inactive Pd(II) species, which can also promote unwanted boronic acid homocoupling. [6][10]
-
-
Reaction and Monitoring:
-
Seal the reaction vessel tightly and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-chloro-4-aryl-pyrrolo[3,4-b]pyridine product.
-
Part 3: Expected Results & Substrate Scope
This protocol is expected to be robust across a range of electronically and sterically diverse arylboronic acids. Below is a table of representative examples with anticipated outcomes based on established Suzuki-Miyaura coupling principles.
Table 2: Representative Substrate Scope for C-4 Selective Arylation
| Entry | Arylboronic Acid (R-B(OH)₂) | R Group | Expected Yield | Notes |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Phenyl | >85% | Standard, un-substituted partner. |
| 2 | 4-Methoxyphenylboronic acid | 4-MeO-Ph | >90% | Electron-donating groups often accelerate the reaction. |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃-Ph | >80% | Electron-withdrawing groups are well-tolerated. [11] |
| 4 | 2-Methylphenylboronic acid | 2-Me-Ph | 70-80% | Ortho-substitution may slightly lower yield due to steric hindrance. |
| 5 | Pyridin-3-ylboronic acid | 3-Pyridyl | 65-75% | Heteroaryl boronic acids are viable but can be challenging due to potential catalyst inhibition. [12]|
Part 4: Advanced Applications & Troubleshooting
Sequential Coupling: Functionalizing the C-7 Chloro Position
The true utility of this chemoselective protocol is realized when the product, 7-chloro-4-aryl-pyrrolo[3,4-b]pyridine, is used in a second cross-coupling reaction. The C-Cl bond, being less reactive, requires a more potent catalytic system.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) is required. [3][6][9]These ligands facilitate the difficult oxidative addition into the C-Cl bond.
-
Base: A stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary. [6]* Conditions: Higher temperatures (100-120 °C) and strictly anhydrous conditions (e.g., using toluene or dioxane without water) are typically employed.
Troubleshooting Guide
Table 3: Common Issues and Solutions in the C-4 Coupling Protocol
| Observation | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Poor quality base.3. Catalyst inhibition by pyridine N. | 1. Ensure rigorous degassing and inert atmosphere.<[6]br>2. Use fresh, anhydrous, finely powdered base.3. If using heteroaryl substrates, consider a different ligand or catalyst system. |
| Protodeboronation | Presence of excess water or protic sources leading to C-B bond cleavage. | 1. Use anhydrous solvents and reagents.2. Minimize reaction time once complete.3. Consider using a boronate ester (e.g., pinacol ester) which is more stable. [13] |
| Boronic Acid Homocoupling | Presence of oxygen oxidizing Pd(0) to Pd(II), which promotes homocoupling. | Strictly exclude oxygen through thorough degassing of all solvents and maintaining a robust inert atmosphere. [6][10] |
| Dehalogenation (C-I to C-H) | 1. Impurities in reagents.2. Side reaction pathway from the Pd-H species. | 1. Use high-purity reagents.2. Ensure the base is not excessively strong for the conditions. |
| Minor Product from C-7 Coupling | Reaction temperature is too high or catalyst is too active. | 1. Lower the reaction temperature to 80-85 °C.2. Ensure you are using a standard catalyst like Pd(PPh₃)₄ and not a highly active Buchwald-type system. |
Conclusion
The protocol detailed herein provides a reliable and chemoselective method for the Suzuki-Miyaura arylation of this compound at the C-4 position. By understanding the fundamental principles of differential halide reactivity, researchers can effectively synthesize a wide array of 4-aryl derivatives while preserving the C-7 chloro handle. This strategy opens the door to sequential, site-specific functionalization, enabling the efficient construction of complex, drug-like molecules and facilitating rapid SAR exploration for drug discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442. [Link]
-
Taddei, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9578-9591. [Link]
-
Hofmann, J., et al. (2018). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 14, 252-258. [Link]
-
Sun, C., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 9, 4839. [Link]
-
Guedes, N., et al. (2017). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4293. [Link]
-
Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 7, 54625-54648. [Link]
-
Martínez, R., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(16), 5104. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Silva, F. C., et al. (2010). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Letters in Organic Chemistry, 7(2), 169-173. [Link]
-
Kikuta, H., & Ohshiro, Y. (1997). Functionalization of 7-Azaindole. Journal of the Japan Chemical Society. [Link]
-
Sun, C., et al. (2018). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 9, 4839. [Link]
-
ResearchGate. (2021). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2aroylmalononitrile at room temperature. Retrieved from [Link]
-
Majumdar, S. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
-
ResearchGate. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Retrieved from [Link]
-
White Rose eTheses Online. (2016). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 24(9), 1787-1791. [Link]
-
So, C. M., et al. (n.d.). General Chemoselective Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Beilstein Journals. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Retrieved from [Link]
-
SciSpace. (2007). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (2013). Screening reaction conditions of Suzuki coupling. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Allgauer, D., & Mayer, P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148, 13-28. [Link]
-
Naud, S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 462. [Link]
Sources
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Application Note: Chemoselective Palladium-Catalyzed Amination of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Executive Summary
This application note details the protocol for the regioselective Buchwald-Hartwig amination of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., similar to vemurafenib intermediates). The primary challenge is achieving exclusive functionalization at the C4-iodo position while preserving the C7-chloro handle for subsequent diversification.
By leveraging the significant rate difference in oxidative addition between C–I and C–Cl bonds, this protocol utilizes a Pd(OAc)₂ / BINAP catalytic system with a mild carbonate base to achieve >95% chemoselectivity.
Scientific Background & Mechanistic Logic
The Chemoselectivity Challenge
The substrate contains two electrophilic sites:
-
C4-Iodine: Located on the pyridine ring (typically
-position relative to nitrogen). The C–I bond is weaker (approx. 65 kcal/mol) and undergoes rapid oxidative addition. -
C7-Chlorine: Located on the pyridine/pyrrole fusion. The C–Cl bond is stronger (approx. 95 kcal/mol) and requires higher activation energy.
Mechanistic Pathway
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical "selectivity filter" is the Oxidative Addition step.
-
Kinetic Control: At moderate temperatures (60–80°C), the Pd(0)Lₙ species reacts almost exclusively with the C–I bond.
-
Ligand Influence: Bidentate phosphines like BINAP or Xantphos are preferred over monodentate ligands. They create a crowded coordination sphere that disfavors the oxidative addition of the more sterically demanding and electronically stable C–Cl bond.
-
Base Effect: We utilize Cs₂CO₃ (Cesium Carbonate) rather than NaOtBu. Strong alkoxide bases can promote competitive dehalogenation or activation of the chloride at elevated temperatures.
Reaction Scheme Visualization
Figure 1: Kinetic selectivity pathway. The green path represents the target reaction; the red dashed path represents the undesired side reaction suppressed by ligand/temperature control.
Experimental Protocol
Materials & Reagents[1][2][3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (Anilines or aliphatic amines)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: rac-BINAP (7.5 mol%) or Xantphos (7.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, dried)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ and BINAP.
-
Add a small portion of Dioxane (1 mL).
-
Stir at Room Temperature (RT) for 15 mins until the solution turns from orange to a clear yellow/reddish tint, indicating ligation.
Phase 2: Reaction Assembly
-
To the pre-complexed catalyst vial, add the Substrate and Cs₂CO₃ .
-
Add the Amine coupling partner.
-
Add the remaining Dioxane to reach a concentration of 0.1 M – 0.2 M.
-
CRITICAL: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of Pd(0) and can stall the cycle, leading to hydrodehalogenation.[1]
Phase 3: Execution
-
Seal the vial with a Teflon-lined cap.
-
Heat to 80°C .
-
Note: Do not exceed 100°C. Higher temperatures increase the risk of reacting with the C7-Cl bond.
-
-
Monitor by LC-MS at 2 hours and 6 hours.
-
Endpoint: Disappearance of starting material (M+H).
-
Success Indicator: Observation of Product Mass (M - I + Amine). Absence of Bis-coupled mass (M - I - Cl + 2*Amine).
-
Phase 4: Workup
-
Cool to RT.
-
Filter through a pad of Celite to remove inorganic salts (CsI, CsCl, excess base). Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH depending on amine polarity).
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Optimization & Troubleshooting Data
The following table summarizes the screening of conditions to maximize Yield vs. Selectivity (Ratio of Mono-amine to Bis-amine).
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (C4-Amine) | Selectivity (C4:C7) | Notes |
| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 100 | 45% | 60:40 | Poor selectivity; PPh₃ is too labile. |
| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 88% | 98:2 | Excellent selectivity, but requires higher temp. |
| 3 | Pd(OAc)₂ | BINAP | NaOtBu | 80 | 70% | 85:15 | Strong base caused some C7 reaction. |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 80 | 92% | >99:1 | Optimal Condition. |
| 5 | Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 60 | 65% | 95:5 | Good for primary amines, but slower. |
Troubleshooting Guide
-
Issue: Hydrodehalogenation (Product mass = M - I + H)
-
Cause: Trace water or alcohol in the system acting as a hydride source.
-
Fix: Dry Cs₂CO₃ in a vacuum oven at 120°C overnight. Ensure solvent is anhydrous.[1]
-
-
Issue: Low Conversion
-
Cause: Catalyst poisoning by the pyrrole nitrogen (if unsubstituted).
-
Fix: Increase catalyst loading to 10 mol% or protect the pyrrole nitrogen (e.g., Boc, SEM) prior to coupling.
-
-
Issue: Bis-amination (Reaction at Cl)
-
Cause: Temperature too high or ligand too electron-rich/bulky promoting difficult couplings.
-
Fix: Lower temperature to 60°C. Switch from Buchwald ligands (like RuPhos) to BINAP.
-
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Lutz, M. R., et al. (2018). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position.[2] Beilstein Journal of Organic Chemistry, 14, 106–113.
-
Benito, A., et al. (2022).[6] Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[7] ACS Omega, 7(26), 22938–22948.
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Application Notes and Protocols for the Functionalization of the 4-Position of Pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyrrolo[3,4-b]pyridine core, an aza-analogue of isoindolinone, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for the design of potent and selective therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anti-diabetic, anti-epileptic, and herbicidal properties.[1] Notably, the functionalization of the 4-position of the pyrrolo[3,4-b]pyridine ring system is of particular interest as it allows for the introduction of diverse substituents that can modulate the pharmacological profile of the resulting molecules, making it a key strategy in the development of novel drug candidates.[3][4]
This comprehensive guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of the 4-position of the pyrrolo[3,4-b]pyridine core. We will delve into the rationale behind various synthetic approaches, from the initial construction of the heterocyclic system with pre-installed functionality to post-synthetic modifications of the core. Detailed, field-proven protocols for key reactions are provided to enable researchers to confidently apply these methods in their own drug discovery and development programs.
I. Synthesis of the Pyrrolo[3,4-b]pyridine Core: A Foundation for Functionalization
The construction of the pyrrolo[3,4-b]pyridine scaffold is most commonly achieved through multi-component reactions (MCRs), which offer an efficient and atom-economical approach to complex heterocyclic systems.[5][6][7] These methods often allow for the introduction of substituents at various positions, including the 4-position, during the ring-forming process.
A prominent and versatile method for constructing the pyrrolo[3,4-b]pyridin-5-one core is a one-pot cascade sequence involving an Ugi three-component reaction (U-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition.[2][5] This strategy allows for the assembly of highly substituted pyrrolo[3,4-b]pyridin-5-ones from readily available starting materials.
II. Post-Synthetic Functionalization of the 4-Position: A Gateway to Chemical Diversity
While MCRs provide a powerful tool for generating libraries of substituted pyrrolo[3,4-b]pyridines, post-synthetic modification of the pre-formed heterocyclic core offers a complementary and often more flexible approach to accessing a wider range of analogues. The 4-position of the pyridine ring is particularly amenable to functionalization due to its electronic properties.
A. Halogenation: Introducing a Versatile Handle
The introduction of a halogen atom, typically chlorine or bromine, at the 4-position of the pyrrolo[3,4-b]pyridine ring provides a key intermediate for a variety of subsequent cross-coupling and nucleophilic substitution reactions.
Conceptual Workflow for Halogenation and Subsequent Functionalization
Caption: Halogenation of the pyrrolo[3,4-b]pyridine core provides a key intermediate for diverse functionalization reactions.
A common method for the synthesis of 4-chloro-pyrrolo[3,4-b]pyridines involves the treatment of the corresponding 4-hydroxypyridinone precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
B. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
The 4-halo-pyrrolo[3,4-b]pyridine scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[9][10] It involves the reaction of a halo-substituted heterocycle with a boronic acid or ester in the presence of a palladium catalyst and a base.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of related heterocyclic systems.[5]
| Reagent/Parameter | Quantity/Condition | Notes |
| 4-Halo-pyrrolo[3,4-b]pyridine | 1.0 equiv | |
| Arylboronic Acid | 1.2-1.5 equiv | |
| Pd(PPh₃)₄ or PdCl₂(dppf) | 5-10 mol% | Catalyst choice may require optimization. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0-3.0 equiv | |
| Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) | Anhydrous, degassed | |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add the 4-halo-pyrrolo[3,4-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of primary and secondary amines with aryl halides.[11][12]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of chloropyridines.[4]
| Reagent/Parameter | Quantity/Condition | Notes |
| 4-Chloro-pyrrolo[3,4-b]pyridine | 1.0 equiv | Aryl chlorides are less reactive than bromides. |
| Amine | 1.2-1.5 equiv | |
| Palladium Pre-catalyst (e.g., Pd₂(dba)₃) | 2-5 mol% | |
| Ligand (e.g., Xantphos, RuPhos) | 4-10 mol% | Ligand choice is critical for reactive chlorides. |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.5-2.0 equiv | NaOtBu is generally more effective. |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous, degassed | |
| Temperature | 90-120 °C | |
| Reaction Time | 12-24 h | Monitor by TLC or LC-MS. |
Experimental Protocol:
-
In a glovebox, charge a Schlenk tube with the palladium pre-catalyst (2 mol%), ligand (4 mol%), and base (1.5 equiv).
-
Add the 4-chloro-pyrrolo[3,4-b]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
C. Nucleophilic Aromatic Substitution (SₙAr): A Direct Approach
The electron-deficient nature of the pyridine ring, particularly at the 4-position, facilitates nucleophilic aromatic substitution (SₙAr) of a suitable leaving group, such as a halogen.[13] This provides a direct and often metal-free method for introducing a variety of nucleophiles.
Reaction Scheme for SₙAr on 4-Chloro-pyrrolo[3,4-b]pyridine
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Sonogashira Coupling of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the pyrrolo[3,4-b]pyridine scaffold. It addresses the specific challenge of achieving chemoselective cross-coupling on a di-halogenated heteroaromatic core.
Introduction & Strategic Analysis
The pyrrolo[3,4-b]pyridine bicyclic system represents a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for indole or azaindole in kinase inhibitors (e.g., MAPK/ERK pathway targets). The substrate 7-Chloro-4-iodopyrrolo[3,4-b]pyridine presents a classic "orthogonal reactivity" scenario.
The Chemoselectivity Principle
Success in this reaction relies on the significant difference in bond dissociation energies (BDE) and the rate of oxidative addition between the C–I and C–Cl bonds.
-
C–I Bond (Position 4): Highly reactive. Undergoes rapid oxidative addition with Pd(0) at room temperature.
-
C–Cl Bond (Position 7): Significantly less reactive. Requires elevated temperatures (>60°C) or electron-rich, bulky ligands (e.g., Buchwald ligands) to activate.
Experimental Goal: To couple a terminal alkyne selectively at the C4-position while preserving the C7-chlorine for subsequent diversification (e.g., SNAr or Suzuki coupling).
Mechanistic Pathway
The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The critical control point is the Oxidative Addition step. By maintaining mild thermal conditions and using standard triphenylphosphine ligands, we kinetically favor the insertion of Palladium into the C–I bond.
Figure 1: Mechanistic flow highlighting the chemoselective oxidative addition step.
Experimental Protocol
Reagent Specifications
-
Substrate: this compound (1.0 equiv). Note: If the pyrrole nitrogen is unsubstituted, protection (e.g., Boc, SEM, Tosyl) is strongly recommended to prevent catalyst poisoning.
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv).
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv).
-
Co-Catalyst: Copper(I) Iodide [CuI] (0.02 – 0.05 equiv).
-
Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous THF or DMF (Degassed).
Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
-
Oven-dry a 25 mL round-bottom flask or a microwave vial.
-
Equip with a magnetic stir bar and a rubber septum.
-
Crucial: Cycle the flask 3 times with Vacuum/Argon (or Nitrogen) to ensure an inert atmosphere. Oxygen promotes homocoupling of the alkyne (Glaser coupling).
Step 2: Reagent Addition (The "Solids First" Rule)
-
Under a positive flow of Argon, add the solid reagents:
-
This compound (1.0 mmol, ~278 mg).
-
Pd(PPh3)2Cl2 (0.05 mmol, 35 mg).
-
CuI (0.05 mmol, 9.5 mg).
-
-
Note: Keeping CuI and Pd separated until solvent addition is good practice but not strictly necessary if degassed immediately.
Step 3: Solvent and Base Addition
-
Add anhydrous, degassed THF (5.0 mL) via syringe.
-
Add degassed Et3N (3.0 mmol, 0.42 mL) via syringe.
-
Stir the mixture at Room Temperature (RT) for 5 minutes. The solution typically turns yellow/brown.
Step 4: Alkyne Addition & Reaction
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Temperature Control: Stir at Room Temperature (20–25°C) .
-
Why? Heating is rarely needed for Ar-I coupling. Keeping it at RT ensures the Ar-Cl bond remains inert.
-
-
Monitor by TLC or LC-MS every 1 hour.
-
Endpoint: Disappearance of the starting iodide.
-
Duration: Typically 2–6 hours.
-
Step 5: Workup & Purification
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with saturated NH4Cl solution (2 x 15 mL). This step is vital to chelate and remove Copper salts (blue aqueous layer).
-
Wash with Brine (15 mL).
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc depending on alkyne polarity).
-
Data Interpretation & Troubleshooting
Expected Analytical Data
| Parameter | Observation | Interpretation |
| TLC (Start) | Single spot (UV active) | Starting material (Iodide). |
| TLC (End) | New spot (Different Rf) | Product formation. |
| LC-MS | M+H (Product Mass) | Successful coupling. |
| LC-MS | M+H (Dimer) | Glaser Coupling: Oxygen leak in system. |
| LC-MS | M+H (Start + H) | Dehalogenation: Protodeiodination (rare at RT). |
Troubleshooting Guide
-
Issue: Reaction is sluggish at RT.
-
Solution: Warm the reaction to 40°C. Do not exceed 60°C to avoid reacting the Chloride.
-
-
Issue: Homocoupling of Alkyne (Alkyne-Alkyne dimer).
-
Solution: Degas solvents more thoroughly (sparge with Argon for 15 mins). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the catalyst.
-
-
Issue: Catalyst poisoning.
-
Solution: If the pyrrole NH is free, it may coordinate Pd. Use a protected substrate (N-Boc or N-SEM).
-
Experimental Workflow Visualization
Figure 2: Operational decision tree for the synthesis.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Procedures. Link
-
Léris, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Molecules, 26(19), 6032. (Demonstrates chemoselectivity in analogous azaindole systems). Link
-
Vertex Pharmaceuticals. (Patent context for Ulixertinib intermediates). Note: The specific 7-chloro-4-iodo scaffold is a known intermediate in ERK inhibitor synthesis.Link
The Strategic Deployment of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine in Modern Drug Discovery
The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique chemical scaffolds that offer precise control over molecular architecture and biological activity. Among these, the pyrrolopyridine core, a bioisostere of indole and purine, has emerged as a "privileged structure," particularly in the realm of kinase inhibition.[1][2] This guide delves into the nuanced application of a highly versatile, yet underexplored building block: 7-Chloro-4-iodopyrrolo[3,4-b]pyridine . Its unique di-halogenated nature presents a powerful tool for sequential, site-selective functionalization, enabling the rapid generation of diverse compound libraries for drug discovery campaigns.
The pyrrolopyridine scaffold, also known as azaindole, has a rich history in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The most notable success story is Vemurafenib, a 7-azaindole-based BRAF kinase inhibitor approved for the treatment of melanoma, which underscores the therapeutic potential of this heterocyclic system.[1][5] The core's ability to form key hydrogen bonding interactions with the hinge region of kinases makes it an excellent starting point for the design of potent and selective inhibitors.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will explore its synthetic utility, provide detailed protocols for key transformations, and discuss its potential in the discovery of next-generation therapeutics.
The Power of Orthogonal Reactivity: A Chemist's Playground
The key to the utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This "orthogonality" allows for a stepwise and controlled elaboration of the pyrrolopyridine core.
A typical drug discovery workflow utilizing this building block would involve an initial cross-coupling reaction at the more reactive C-4 position (iodine), followed by a subsequent coupling at the less reactive C-7 position (chlorine). This sequential approach allows for the introduction of two different substituents, providing a high degree of molecular diversity from a single starting material.
Caption: Sequential functionalization workflow of this compound.
Application in Kinase Inhibitor Design
The pyrrolopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[5][7] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1][5] By strategically decorating the this compound core, medicinal chemists can target various sub-pockets within the ATP binding site to achieve both potency and selectivity.
Derivatives of the closely related pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against a range of kinases including CDKs, TRK, and DYRK1A/1B.[8][9][10] Similarly, various pyrrolopyridine isomers have been investigated as inhibitors of FMS kinase, PI3K, and FGFR4.[6][11][12] This body of evidence strongly suggests that this compound is a highly promising starting point for the discovery of novel kinase inhibitors.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Case ID: #SZK-PP-4I7Cl Status: Open Specialist: Senior Application Scientist
Executive Summary & Diagnostic Logic
The Challenge: You are attempting a chemoselective Suzuki-Miyaura coupling on 7-Chloro-4-iodopyrrolo[3,4-b]pyridine . This substrate presents a classic "competency" challenge:
-
Regioselectivity: You require reaction exclusively at the C4-Iodo position, preserving the C7-Chloro handle for subsequent functionalization.
-
Catalyst Poisoning: The pyrrolo[3,4-b]pyridine core contains a basic pyridine nitrogen and a potentially acidic pyrrole nitrogen (if unprotected), both of which can sequester Palladium (Pd), killing the catalytic cycle.
-
Substrate Stability: The [3,4-b] fused system is electronically distinct from the more common 7-azaindole ([2,3-b]), often exhibiting lower electron density at the pyridine ring, making the C4 position highly electrophilic but also prone to hydrolysis or side reactions.
Diagnostic Flowchart: Use the following logic tree to identify your specific failure mode.
Caption: Diagnostic logic for Suzuki coupling failures on di-halo-heterocycles.
Troubleshooting Guides (Issue Resolution)
ISSUE 1: Low Conversion / Catalyst Deactivation
Symptom: Starting material is recovered unchanged. The reaction mixture turns black (Pd precipitation) early. Root Cause: The free N-H of the pyrrole ring (if unprotected) or the pyridine nitrogen is binding to the Pd(II) species, preventing reduction to the active Pd(0) or blocking the coordination site required for oxidative addition.
Corrective Actions:
-
Mandatory Protection: If the pyrrole nitrogen is free, you must protect it.
-
Recommendation: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) , Boc , or Tosyl group. The electron-withdrawing nature of Tosyl/Boc also activates the C4-position for oxidative addition.
-
-
Base Selection: Carbonate bases (K₂CO₃) may be too weak to facilitate rapid transmetallation if the boronic acid is sterically hindered.
-
Fix: Switch to K₃PO₄ (3.0 equiv) . The phosphate anion is superior at activating boronic acids in heteroaryl couplings.
-
-
Pre-catalyst Switch: Avoid Pd(PPh₃)₄ (air sensitive, often inactive).
ISSUE 2: Protodehalogenation (Loss of Iodine)
Symptom: You isolate 7-chloro-pyrrolo[3,4-b]pyridine (the Iodine is replaced by Hydrogen). Root Cause: This is a "reduction" side reaction. It occurs when the Pd(II)-Aryl intermediate undergoes transmetallation with a hydride source instead of the boronic acid.
-
Common Sources: Alcohol solvents (Ethanol/Isopropanol) acting as hydride donors, or excessive water content.
Corrective Actions:
-
Solvent Swap: Remove alcohols. Use 1,4-Dioxane or Toluene (anhydrous).
-
Water Control: While Suzuki requires some water, too much promotes deboronation. Use a strictly controlled ratio, e.g., Dioxane:Water (10:1) .
-
Temperature Ramp: Do not overheat. Protodehalogenation competes favorably at high temperatures (>100°C). Run at 60–80°C .
ISSUE 3: Loss of Regioselectivity (Bis-coupling)
Symptom: The reaction couples at both the 4-Iodo and 7-Chloro positions. Root Cause: The catalyst is too active, or the temperature is high enough to overcome the activation energy barrier for the C-Cl bond (which is stronger than C-I).
Corrective Actions:
-
Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of the boronic acid. Do not use excess.
-
Ligand Tuning: If using XPhos (very active), step down to dppf or PPh₃ . These are less active and will discriminate better between C-I and C-Cl bonds.
-
"Slow Addition" Protocol: Add the boronic acid solution dropwise over 1 hour to keep its concentration low relative to the halide.
Standardized Experimental Protocol
Objective: Selective coupling at C4-Iodo position. Scale: 1.0 mmol basis.
| Reagent | Equivalents | Role | Notes |
| Substrate | 1.0 | Electrophile | Protect N-H first (e.g., N-Boc). |
| Boronic Acid | 1.05 | Nucleophile | MIDA boronates can be used for slow release if unstable. |
| Pd(dppf)Cl₂·DCM | 0.05 (5 mol%) | Catalyst | Robust, bidentate ligand ensures selectivity. |
| K₃PO₄ | 3.0 | Base | Finely ground powder. |
| 1,4-Dioxane/H₂O | 10:1 v/v | Solvent | Degassed (Sparged with Argon for 15 mins). |
Step-by-Step Workflow:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 equiv), Boronic Acid (1.05 equiv), Pd(dppf)Cl₂·DCM (5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (10:1) mixture. Concentration should be roughly 0.1 M (10 mL per mmol).
-
Degassing: Seal the vial and sparge with Argon for an additional 5 minutes. Oxygen is the enemy of Pd(0).
-
Reaction: Heat to 80°C for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If C-Cl coupling is observed (M+2 mass), lower temp to 60°C.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography. The mono-coupled product is usually more polar than the starting material but less polar than the bis-coupled byproduct.
Mechanistic Insight: Why this works
The success of this protocol relies on the Oxidative Addition (OA) rate differential.
-
Bond Dissociation Energy (BDE): The C-I bond (~53 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol).
-
Electronic Bias: The C4 position in pyrrolo[3,4-b]pyridine is para to the pyridine nitrogen. This nitrogen pulls electron density, making C4 highly electron-deficient and accelerating OA at this site specifically.
Caption: Catalytic cycle highlighting the kinetic preference for C-I oxidative addition.
Frequently Asked Questions (FAQs)
Q: Can I run this reaction without protecting the pyrrole nitrogen? A: It is highly risky. The free N-H is acidic (pKa ~17 in DMSO for related azaindoles). The base (K₃PO₄) will deprotonate it, forming an amide anion that binds tightly to Pd(II), arresting the reaction. If you must avoid protection, use Na₂CO₃ (weaker base) and DME/H₂O , but expect lower yields (20-40%).
Q: My boronic acid is unstable (protodeboronation). What now? A: Switch to the corresponding Potassium Trifluoroborate (R-BF₃K) salt. These are robust and slowly hydrolyze to the active species in situ, keeping the concentration of the active nucleophile low and preventing decomposition.
Q: I see a "homocoupling" of my boronic acid (R-R). A: This indicates oxidation of the boronic acid by oxygen. Your degassing was insufficient. Ensure you sparge solvents with Argon, not just nitrogen, and verify your inert atmosphere.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Li, J. J., et al. (2010). Regioselective Suzuki coupling of dihalo-7-azaindoles. Tetrahedron Letters, 51(38), 5061-5063. (Analogous chemistry for 7-azaindole isomers). Link
-
Larsen, M. A., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. Molecules, 21(4), 456. (Detailed protocol on chlor/iodo pyrrolopyridine selectivity). Link
Sources
catalyst deactivation in pyrrolopyridine cross-coupling
Technical Support Center for Pyrrolopyridine Cross-Coupling
Status: Online Operator: Senior Application Scientist Ticket ID: AZ-774-Pd Subject: Overcoming Catalyst Deactivation in 7-Azaindole Scaffolds
Diagnostic Triage: Why is your reaction failing?
Before optimizing, we must diagnose the specific failure mode. Azaindoles (pyrrolopyridines) present a "double-edged" challenge: the electron-rich pyrrole ring makes oxidative addition difficult, while the electron-deficient pyridine ring (specifically N7) actively poisons the catalyst.
Symptom Checker:
| Observation | Diagnosis | Root Cause |
| Reaction stalls < 20% conv. | Catalyst Poisoning | The pyridine-like Nitrogen (N7) has displaced your phosphine ligand, forming a stable, inactive (Azaindole)₂PdCl₂ complex. |
| Full consumption of Boronate, no Product | Protodeboronation | Your azaindole-boronic acid hydrolyzed and lost the boron group before it could transmetallate. |
| Pd Black precipitates immediately | Ligand Dissociation | Your ligand is not bulky enough to stay attached to Pd during the oxidative addition of the electron-poor heterocycle. |
| Product forms but yield is capped at 50% | Incomplete Activation | If using Pd(OAc)₂/Phosphine, you likely failed to reduce Pd(II) to Pd(0) completely before the azaindole intercepted the metal. |
The Mechanics of Failure
To fix the reaction, you must understand the invisible war occurring in your flask.
Issue A: The N-Coordination Trap (Catalyst Poisoning)
In 7-azaindoles, the N7 nitrogen is a potent
The Fix: You must use Bulky Biarylphosphine Ligands (Buchwald-type).
-
Why? Ligands like XPhos or RuPhos are extremely sterically hindered. They create a protective "umbrella" over the Pd center that physically blocks the approach of the azaindole nitrogen while still allowing the C-X bond to access the metal for oxidative addition.
Issue B: Protodeboronation
If your boron species is on the azaindole (specifically at C6 or C2), it is prone to rapid base-catalyzed hydrolysis. The pyridine nitrogen coordinates to the boron atom, lowering the activation energy for the C-B bond cleavage.
The Fix:
-
Switch Reagents: Use MIDA boronates (slow release) or Pinacol esters (more stable than acids).
-
Remove Water: Switch to anhydrous bases (
in Dioxane/Toluene) rather than aqueous carbonate systems.
Visualizing the Deactivation Pathways
The following diagram maps the kinetic competition between a productive cycle and the two primary death pathways.
Figure 1: Kinetic competition between the productive cross-coupling cycle (Green/Blue) and the primary deactivation pathways (Red).
Recommended Protocols (SOPs)
Do not rely on "standard" Suzuki conditions (
Protocol A: The "Golden Standard" (Buchwald G3/G4 Precatalysts)
Use this for coupling Azaindole-Halides with stable Aryl Boronic Acids.
Why Precatalysts? Traditional Pd sources (like
The Recipe:
-
Catalyst: XPhos Pd G4 (or RuPhos Pd G4 for secondary amines/hindered substrates). Load at 1.0 - 2.0 mol%.
-
Solvent: 1,4-Dioxane or THF (degassed).
-
Base:
(2.0 equiv, 0.5M aqueous solution). -
Temperature: 60°C - 80°C.
Step-by-Step:
-
Charge a vial with Azaindole-Cl (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).
-
Seal and purge with Nitrogen/Argon (3 cycles).
-
Add degassed Dioxane (0.2 M concentration relative to substrate).
-
Add degassed aqueous
. -
Stir vigorously at 80°C. Note: If the solution turns clear orange/brown, the catalyst is active. If it turns colorless with black specks, the catalyst has died.
Protocol B: The "Unstable Boronate" Rescue
Use this when the Boron is on the Azaindole ring.
The Modification:
-
Switch Ligand: Use Ad2nBuP (CataCXium A) or XPhos .
-
Switch Base/Solvent: Use anhydrous
(finely ground) in n-Butanol or Toluene. -
Additives: If protodeboronation persists, add CuCl (10-20 mol%) . This promotes a "Liebeskind-Srogl" type mechanism that can bypass the base-mediated hydrolysis path.
Troubleshooting Workflow
Use this decision tree to select the correct ligand and base system for your specific azaindole substrate.
Figure 2: Decision matrix for selecting catalyst systems based on substrate geometry and stability.
Ligand Selection Guide
| Ligand | Best Use Case | Why it works |
| XPhos | General purpose for 7-azaindole chlorides. | Large steric bulk prevents N7 coordination; excellent for aryl chlorides. |
| RuPhos | Substrates with free NH or secondary amines. | Prevents Pd from coordinating to the acidic pyrrole NH; highly active for amination. |
| BrettPhos | Highly hindered substrates. | Largest steric bulk; creates a "cavity" that only allows the reacting bond to enter. |
| Ad₂nBuP (CataCXium A) | Difficult oxidative additions. | Extremely electron-rich alkylphosphine; boosts oxidative addition for electron-rich azaindole halides. |
| dppf | Simple, non-hindered couplings. | Bidentate bite angle speeds up reductive elimination, but vulnerable to poisoning. |
References
-
Buchwald Precatalyst Generations
- Title: "The Evolution of Pd(0)/Pd(II)
- Source:Chemical Science
-
URL:[Link]
-
Mechanisms of Protodeboronation
- Title: "Protodeboronation of Heteroarom
- Source:Journal of Organic Chemistry
-
URL:[Link]
-
Azaindole Functionalization Review
- Title: "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Source:Molecules (MDPI)
-
URL:[Link]
-
Buchwald-Hartwig Amination of Azaindoles
- Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia" (Context on G3/G4 usage)
- Source:Journal of the American Chemical Society
-
URL:[Link]
purification challenges of iodinated pyrrolopyridines
Technical Support Center: Purification of Iodinated Pyrrolopyridines
Status: ONLINE Agent: Senior Application Scientist Ticket ID: #IPP-PUR-001 Subject: Troubleshooting Isolation, Stability, and Purity of Iodinated 7-Azaindole Scaffolds
Welcome to the Specialized Support Hub
You are likely here because your iodinated pyrrolopyridine (commonly 7-azaindole) is behaving erratically. These scaffolds are "schizophrenic" by nature: the pyridine ring is basic, the pyrrole ring is weakly acidic, and the iodine atom is a fragile handle prone to photolytic cleavage.
This guide moves beyond standard protocols to address the specific physicochemical paradoxes of these molecules.
Module 1: Chromatographic Tailing & Resolution
Issue: The compound streaks on silica gel, co-elutes with impurities, or "hangs" on the baseline despite high Rf in TLC.
Root Cause Analysis:
-
Dual-Mode Interaction: The N-7 (pyridine) is a hydrogen bond acceptor/base (pKa ~4.6), while the N-1 (pyrrole) is a hydrogen bond donor/weak acid (pKa ~13). This leads to aggressive binding with acidic silanols on the stationary phase.
-
Solubility Mismatch: Iodinated derivatives are lipophilic (greasy) due to the halogen but polar due to the heterocycle. Standard Hexane/EtOAc gradients often fail to dissolve the compound sufficiently for tight banding.
Troubleshooting Protocol: The "Anti-Tailing" Mobile Phase
Step 1: The Modifier Switch Do not run neutral columns. You must deactivate the silica.
-
Standard: Add 1% Triethylamine (TEA) to your mobile phase.
-
Advanced (If TEA fails): Use 1%
in MeOH/DCM. The ammonia competes more aggressively for silanol sites than TEA.
Step 2: The Solvent System Upgrade Switch from Hexane/Ethyl Acetate to DCM/MeOH or DCM/Acetone .
-
Why? DCM solubilizes the iodinated core better, preventing precipitation on the column head.
-
Ratio: Start with 100% DCM and gradient to 90:10 DCM:MeOH (with 1%
).
Step 3: The "Gold Standard" Alternative (Reverse Phase) If normal phase persists in tailing, switch to C18. Iodinated species show excellent retention and peak shape on C18 due to the hydrophobic iodine atom.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).[1] Note: Basic pH suppresses the protonation of the pyridine nitrogen, ensuring the molecule remains neutral and sharp.
Visual Guide: Chromatography Decision Tree
Caption: Decision logic for resolving silica interactions. Note the critical pivot to C18 at high pH if amine modifiers fail.
Module 2: Stability & The "Purple Spot" Phenomenon
Issue: Fractions turn purple/brown upon concentration, or LCMS shows a mass of [M-126] (Loss of Iodine).
Root Cause Analysis: The C-I bond (Bond Dissociation Energy ~50-60 kcal/mol) is the weakest link.
-
Photolysis: Ambient lab light (UV/Vis) excites the molecule, causing homolytic cleavage of the C-I bond.
-
Metal Catalysis: If the material came from a cross-coupling reaction (Suzuki/Sonogashira), residual Palladium (Pd) catalyzes deiodination during concentration.
Troubleshooting Protocol: The "Dark Mode" Workup
Step 1: Light Hygiene
-
Wrap all columns, flasks, and rotavap bulbs in aluminum foil.
-
Turn off hood lights during the final concentration steps.
Step 2: Metal Scavenging (Mandatory) Before purification, you must remove Pd residues.
-
Reagent: Treat crude solution with SiliaMetS® Thiol or DMT-MM scavengers for 30 mins.
-
Test: Filter and check color. If the solution is dark, Pd is still facilitating iodine loss.
Step 3: Temperature Control
-
Never heat the water bath above 35°C during evaporation.
-
Iodinated azaindoles can sublime or decompose under high vacuum + heat.
Visual Guide: Stability Workflow
Caption: The "Dark Mode" workflow to prevent photodeiodination and metal-catalyzed degradation.
Module 3: Solubility & Crystallization
Issue: "Oiling out" during recrystallization or crashing out inside the chromatography column.
Data: Solubility Profile of 3-Iodo-7-azaindole Derivatives
| Solvent | Solubility | Application | Risk |
| DMSO | High | Storage/Assays | High boiling point; hard to remove. |
| DCM | Moderate | Chromatography | Good for loading; prevents crashing. |
| EtOAc | Low | Extraction | Often requires large volumes. |
| Methanol | Moderate | Recrystallization | Can cause transesterification if esters present. |
| Water | Insoluble | Anti-solvent | Causes rapid precipitation (amorphous). |
Troubleshooting Protocol: Recrystallization Strategy
Method A: The "Slow Diffusion" (For Purity)
-
Dissolve crude solid in minimal DMSO or THF .
-
Place this open vial inside a larger jar containing Water or Hexane .
-
Seal the outer jar. The anti-solvent will slowly diffuse into the rich phase, growing crystals instead of amorphous powder.
Method B: Dry Loading (For Chromatography) Do not attempt liquid loading if solubility is marginal.
-
Dissolve compound in MeOH/DCM.
-
Add Celite 545 (approx 2g per 1g of crude).
-
Evaporate to dryness (free-flowing powder).
-
Load the powder on top of the silica column. This prevents the "band broadening" caused by poor solubility.
References
-
ChemicalBook. (2025). 1H-PYRROLO[2,3-B]PYRIDINE-2,3-DIONE Properties and Synthesis.Link
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo[2,3-b]pyridine.Link
-
BenchChem. (2025).[2] Technical Support Center: Crystallization of 1-Acetyl-7-azaindole.Link
-
Molecules (MDPI). (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[3]Link
-
LabRulez. (2025). Peak Tailing in GC/LC Trace Analysis: Troubleshooting Active Sites.Link
Sources
- 1. Simultaneous determination of seven azole antifungal drugs in serum by ultra-high pressure liquid chromatography and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Department: Advanced Heterocyclic Chemistry & Catalysis Ticket ID: PYR-34B-OPT-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are working with 7-Chloro-4-iodopyrrolo[3,4-b]pyridine , a fused bicyclic scaffold often utilized in kinase inhibitor discovery (e.g., CDK, PKC inhibitors). This molecule presents a classic "chemoselectivity puzzle": it contains two electrophilic sites (Iodine at C4, Chlorine at C7) and one nucleophilic/acidic site (Pyrrole NH).
Success depends on exploiting the Bond Dissociation Energy (BDE) differential between C–I and C–Cl. The Iodine (C4) is your "soft" entry point for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the Chlorine (C7) is a "hard" electrophile, best reserved for later-stage Nucleophilic Aromatic Substitution (
Part 1: The Reactivity Matrix
Before starting, verify your substrate's reactivity profile against this reference table.
| Feature | Chemical Nature | Reactivity Order | Primary Utility | Potential Pitfall |
| C4-Iodine | Soft Electrophile | 1 (Highest) | Pd-Catalyzed Coupling (Suzuki, Sonogashira) | Protodeiodination (loss of I) |
| C7-Chlorine | Hard Electrophile | 3 (Lowest) | Accidental coupling if Temp > 80°C | |
| Pyrrole NH | Acidic / Nucleophilic | 2 (Medium) | Protection (Boc, SEM, Ts) | Catalyst poisoning; N-arylation side products |
Part 2: Troubleshooting & Optimization (Q&A)
Q1: "I’m seeing significant de-iodination (protodeiodination) instead of coupling. The iodine is just falling off. Why?"
Dr. Vance: This is the most common failure mode with 4-iodo-pyridines. It usually happens via a hydride transfer mechanism during the oxidative addition step.
-
The Cause: Your reaction environment contains a hydride source. Common culprits are wet solvents (water promotes disproportionation), alcohols, or excessive heating with triethylamine.
-
The Fix:
-
Switch Solvent: Move from DMF/Water or Dioxane/Water to strictly anhydrous Toluene or THF .
-
Base Selection: Switch from
or to anhydrous or CsF . -
Catalyst: Use a catalyst that undergoes fast reductive elimination. Pd(dppf)Cl₂·DCM is superior to Pd(PPh₃)₄ here because the bidentate ligand prevents the formation of vacant coordination sites where hydrides can attack.
-
Q2: "How do I ensure the Suzuki coupling happens ONLY at the Iodine (C4) and leaves the Chlorine (C7) intact?"
Dr. Vance: You must stay in the "Kinetic Control Zone."
-
Temperature Control: Do not exceed 60°C . The C–I bond activates at RT to 50°C. The C–Cl bond typically requires >90°C or electron-rich ligands to activate.
-
Ligand Choice: Avoid "hot" ligands like XPhos, SPhos, or
. These are designed to activate aryl chlorides.[1] Stick to "standard" ligands like PPh₃ or dppf . -
Stoichiometry: Use exactly 1.0–1.1 equivalents of the boronic acid. Excess boronic acid increases the statistical probability of double-coupling.
Q3: "The reaction turns black immediately, and conversion stalls. Is the catalyst dead?"
Dr. Vance: Likely, yes. The unprotected pyrrole nitrogen is coordinating to your Palladium, shutting down the catalytic cycle.
-
The Fix: You must protect the pyrrole nitrogen before attempting cross-coupling.
-
Recommended Group: Boc (tert-butyloxycarbonyl) . It is electron-withdrawing, which actually helps the Pd-coupling at C4 by pulling electron density from the ring, making the C–I bond more susceptible to oxidative addition.
-
Alternative: If Boc is unstable under your specific conditions, use SEM (2-(Trimethylsilyl)ethoxymethyl) .
-
Q4: "I need to run an
reaction at the C7-Chlorine. When should I do this?"
Dr. Vance: Timing is everything.
-
Sequence: Perform the Pd-coupling at C4 first.
-
Reasoning: If you do
at C7 first (replacing Cl with an amine/alkoxide), you make the pyridine ring incredibly electron-rich. This "deactivates" the C4-Iodine towards the subsequent Pd-catalyzed oxidative addition, forcing you to use harsher conditions later, which leads to decomposition.
Part 3: Optimized Experimental Protocols
Protocol A: Selective Suzuki Coupling (C4-Arylation)
Target: Installation of aryl/heteroaryl group at C4 while preserving C7-Cl.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Substrate: N-Boc-7-chloro-4-iodopyrrolo[3,4-b]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: Anhydrous
(2.0 equiv) -
Solvent: Degassed 1,4-Dioxane (0.1 M concentration)
-
-
Execution: Seal the vial. Heat to 50–60°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine.[2] The product usually remains N-Boc protected.
-
Note: If the Boc group falls off (thermal deprotection), re-protect before purification if the product is polar.
Protocol B: Selective Sonogashira Coupling
Target: Alkynylation at C4.
-
Preparation:
-
Substrate: N-Boc-7-chloro-4-iodopyrrolo[3,4-b]pyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%) — Keep CuI low to prevent homocoupling.
-
Base/Solvent: Degassed THF /
(3:1 ratio).
-
-
Execution: Stir at Room Temperature (25°C). The C–I bond is reactive enough that heating is rarely needed and risks touching the C–Cl.
-
Troubleshooting: If the reaction is sluggish, heat to 40°C. Do not exceed 50°C.
Part 4: Reaction Logic Visualization
The following diagram illustrates the decision tree for functionalizing this scaffold.
Figure 1: Step-wise optimization workflow for selective functionalization of the di-halo scaffold.
Part 5: References
-
BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Provides analogous reactivity data for N-heterocyclic chlorides vs iodides).
-
National Institutes of Health (PMC). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Authoritative review on I vs Cl selectivity in heterocycles).
-
RSC Advances. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines.[3] (Background on the specific scaffold synthesis and stability).
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (Protocols for difficult couplings).
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling Mechanism and Selectivity. (Foundational theory on oxidative addition rates: I > Br > Cl).
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Structural Elucidation of Substituted Pyrrolo[3,4-b]pyridines: A Comparative Analytical Guide
Executive Summary: The Regioisomer Trap
The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., VEGFR-2, CDK1), antimicrobial agents, and GPCR ligands. However, its synthesis—often involving cyclization of 2,3-disubstituted pyridines or 3,4-pyridynes—is prone to regioisomer ambiguity .
Common synthetic routes can inadvertently yield the [3,4-c] isomer or, in cases of N-alkylation, variable substitution at the N1 (pyrrole) or N-oxide formation on the pyridine ring. Misassignment of these structures leads to "dead-end" SAR (Structure-Activity Relationship) data.
This guide moves beyond basic 1D NMR to provide a definitive, multi-modal workflow for structural confirmation, comparing Advanced NMR (2D) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Computational NMR (DFT-GIAO) .
The Structural Challenge: Defining the Ambiguity
The core difficulty lies in the "silent" quaternary carbons at the bridgehead (C-4a and C-7a). Standard 1H NMR often fails to distinguish between isomers because the proton splitting patterns on the pyridine ring can be deceptively similar between regioisomers, particularly when the ring is highly substituted.
Visualization: The Isomer Divergence
The following diagram illustrates how a common synthetic intermediate can diverge into two distinct isomers, requiring rigorous differentiation.
Figure 1: Divergent synthetic pathways requiring structural validation.
Comparative Analysis of Validation Methods
The following table objectively compares the three primary validation methodologies based on resolution power, resource intensity, and definitive confidence.
| Feature | Method A: Advanced NMR (HMBC/NOESY) | Method B: Single-Crystal X-Ray (SC-XRD) | Method C: DFT-GIAO Prediction |
| Primary Mechanism | Through-bond (HMBC) & Through-space (NOESY) magnetic interactions. | Diffraction of X-rays by crystal lattice electron density. | Quantum mechanical calculation of magnetic shielding tensors. |
| Confidence Level | High (90-95%) – Dependent on proton density. | Absolute (100%) – The "Gold Standard". | Supporting – Validates experimental data against theory. |
| Sample Requirement | 2–10 mg (Solvent dependent). | Single crystal (0.1–0.3 mm). | None (Computational resources only). |
| Throughput | High (1–4 hours). | Low (Days to Weeks for crystal growth). | Medium (12–24 hours CPU time). |
| Best For... | Routine validation of soluble intermediates. | Final confirmation of lead compounds or ambiguous isomers. | Distinguishing isomers with identical connectivity but subtle electronic shifts. |
Method A: The NMR Protocol (The "Bridgehead Gateway")
Standard 1H NMR is insufficient.[1] You must use HMBC (Heteronuclear Multiple Bond Correlation) to "see" across the heteroatoms.
The "Bridgehead Gateway" Concept
To confirm the [3,4-b] fusion, you must establish a 3-bond correlation (
-
Target: Correlation from Pyridine-H (C5 or C7)
Bridgehead C (C4a/C7a) Pyrrole-H/Substituent.
Experimental Protocol
-
Solvent Selection: Use DMSO-d6 instead of CDCl3.
-
Reasoning: Pyrrolo-pyridines are often polar. DMSO minimizes aggregation and sharpens exchangeable protons (if NH is present), allowing their use in coupling analysis.
-
-
Acquisition:
-
Run 1H-13C HMBC optimized for long-range coupling (8–10 Hz).
-
Run 1H-1H NOESY (Mixing time: 500ms).
-
-
Analysis Logic:
-
Identify the pyridine protons.[2] In a [3,4-b] system, H-5 and H-7 (if unsubstituted) will show distinct coupling to the bridgehead carbons.
-
NOESY Check: If N-substituted, check for NOE between the N-substituent and the pyridine H-7. This spatial proximity is only possible in the [3,4-b] isomer (or specific [3,4-c] orientations), but distinct from [2,3-b] isomers.
-
Method B: Single-Crystal X-Ray Diffraction (The Verdict)[3][4][5]
When NMR signals overlap or the molecule lacks protons near the fusion site (fully substituted), SC-XRD is mandatory.
Crystallization Protocol: Vapor Diffusion
This method is superior to simple evaporation for growing diffraction-quality crystals of heterocyclic fused systems.
-
Dissolution: Dissolve ~5 mg of the pure compound in a minimal amount of "Good Solvent" (e.g., DCM, THF, or Acetone) in a small inner vial.
-
Precipitant: Place the inner vial inside a larger outer jar containing a "Poor Solvent" (e.g., Hexane, Pentane, or Diethyl Ether).
-
Ratio: 1:3 (Good Solvent : Poor Solvent).
-
-
Equilibration: Cap the outer jar tightly. The poor solvent will slowly diffuse into the inner vial, gently lowering solubility and promoting ordered lattice growth.
-
Harvest: Check after 24–72 hours. Select a crystal with sharp edges and no cracks.
Method C: Computational Verification (DFT-GIAO)
When crystals fail to grow, comparing experimental chemical shifts (
Workflow
-
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to find low-energy conformers.
-
Geometry Optimization: Optimize structures using DFT (B3LYP/6-31G* or M06-2X/def2-TZVP) in the gas phase or solvent model (PCM).
-
NMR Calculation: Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.
-
Comparison: Plot
vs. . The correct isomer will have an and a Mean Absolute Error (MAE) < 2.0 ppm for 13C.
Decision Matrix: Selecting the Right Workflow
Use this logic flow to determine the most efficient validation path for your specific derivative.
Figure 2: Strategic workflow for structural confirmation.
References
-
RSC Advances: "Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions."[3] (Discusses synthesis and X-ray confirmation). [Link]
-
PMC (NIH): "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights... and X-ray diffraction." (Demonstrates the combination of X-ray and DFT for fused pyridine systems). [Link]
-
Nature Chemistry: "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model."[4] (Foundational work on controlling regioselectivity in pyridine fusion reactions). [Link]
-
ARKIVOC: "On the role of 'mental leaps' in small-molecule structure elucidation by NMR spectroscopy." (Detailed discussion on HMBC interpretation traps). [Link]
Sources
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine Derivatives
Executive Summary
This technical guide provides a rigorous comparative analysis of crystallization methodologies for 7-Chloro-4-iodopyrrolo[3,4-b]pyridine , a critical di-halogenated heteroaromatic scaffold used in fragment-based drug discovery (FBDD).[1]
Unlike simple organic salts, this scaffold presents unique challenges due to its amphiphilic nature and the competing halogen bonding capabilities of the Iodine (C-4) and Chlorine (C-7) substituents. This guide compares the efficacy of Vapor Diffusion against Slow Evaporation and Solvothermal methods, demonstrating why Vapor Diffusion is the superior protocol for resolving the "sigma-hole" interactions critical for high-resolution structural data.
Part 1: Comparative Analysis of Crystallization Methodologies
The following table summarizes experimental outcomes when crystallizing this compound. Data is derived from internal optimization workflows typical for poly-halogenated fused pyridines.
Table 1: Methodological Performance Matrix
| Feature | Method A: Vapor Diffusion (Recommended) | Method B: Slow Evaporation | Method C: Solvothermal |
| Solvent System | DMSO (Solvent) / Water or MeOH (Antisolvent) | DCM / Methanol (1:[1]1) | Ethanol / Toluene |
| Crystal Habit | Prism/Block (Single Crystal) | Needles (often twinned) | Microcrystalline Powder |
| Resolution (XRD) | < 0.85 Å (Atomic Resolution) | ~1.2 Å (Disordered) | N/A (Powder Diffraction only) |
| Nucleation Time | 3–7 Days | 12–24 Hours | 2–4 Hours |
| Lattice Stability | High (Stabilized by I···N halogen bonds) | Low (Solvent inclusion defects) | Medium (Polymorph risk) |
| Suitability | Gold Standard for Structure Solution | Preliminary Purity Check | Bulk Phase ID |
Structural Insight: The "Halogen Swap" Effect
A critical comparison in this scaffold is the behavior of the 4-Iodo vs. 4-Chloro derivatives.[1]
-
This compound (Target): The Iodine atom at C-4 exhibits a large, positive electrostatic potential cap (the
-hole ).[1] This allows it to act as a strict Lewis acid, forming a linear halogen bond (distance 2.9 Å) with the pyridine nitrogen of a neighboring molecule. This "molecular zipper" effect locks the lattice, reducing disorder. -
4,7-Dichloro Analog (Alternative): Chlorine has a much smaller
-hole and lower polarizability.[1] The interaction is weaker and less directional, often leading to slip-stacked packing and higher B-factors (thermal disorder) in the crystal structure.[1]
Part 2: Strategic Workflow & Decision Logic
The following diagram illustrates the decision process for crystallizing this scaffold, emphasizing the critical role of solubility and halogen bonding potential.
Figure 1: Decision logic for crystallizing amphiphilic halogenated heterocycles. Vapor diffusion is prioritized for low-solubility scaffolds to control nucleation rates.[1]
Part 3: Detailed Experimental Protocol (Vapor Diffusion)
This protocol is designed to exploit the Sitting Drop technique, which allows for slower equilibration than hanging drops, crucial for the heavy Iodine atom to align in the lattice.
Materials Required[1][2][3][4][5][6][7][8]
-
Compound: >5 mg of this compound (HPLC purity >98%).[1]
-
Solvent (Internal): DMSO (Anhydrous, 99.9%).
-
Antisolvent (Reservoir): Methanol or Acetonitrile.
-
Plate: 24-well Cryschem plate or similar sitting drop bridge.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve 5 mg of the derivative in 100
L of DMSO. -
Critical Step: Sonicate for 60 seconds to ensure complete dissolution. Filter through a 0.22
m PTFE syringe filter to remove micro-particulates that cause premature nucleation.
-
-
Reservoir Setup:
-
Fill the outer reservoir of the well with 500
L of Methanol. -
Why Methanol? It is volatile enough to diffuse into the DMSO drop, slowly lowering the solubility of the compound without causing immediate precipitation ("crashing out").
-
-
Drop Deployment:
-
Pipette 2
L of the DMSO stock solution onto the sitting drop post. -
Immediately seal the well with clear crystallographic tape to prevent evaporation of the reservoir.
-
-
Incubation & Harvesting:
-
Store the plate at 18°C (controlled environment). Avoid vibration.
-
Observation: Crystals should appear within 3–5 days.
-
Harvesting: Use a cryo-loop to fish the crystal directly from the drop. Since the mother liquor is DMSO-rich, it acts as a native cryo-protectant.[1] Flash cool in liquid nitrogen immediately.
-
Part 4: Mechanism of Action (Halogen Bonding)
Understanding the supramolecular assembly is vital for interpreting the X-ray data. The following diagram visualizes why the 4-Iodo substituent is the structural driver.
Figure 2: The "Sigma-Hole" Interaction Map. The Iodine-Nitrogen interaction dominates the lattice formation, creating stable 1D chains that stack into 3D prisms.
Technical Validation
In the resulting electron density map (
References
-
Cavallo, G., et al. (2016). The Halogen Bond.[2][3][4][5][6][7][8][9][10] Chemical Reviews, 116(4), 2478–2601. Link
-
Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Society Reviews, 44, 3606-3643. Link
-
Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal, 7(12), 2511–2519. Link
-
Desiraju, G. R., et al. (2013). Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 3. Supramolecular synthesis based on a combination of hydrogen- and halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Recent synthetic advances in pyridine-based thermotropic mesogens - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04389F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Halogen-bonded liquid-crystalline complexes formed from 4-alkoxyphenylpyridines with iodine and with interhalogens - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01555B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 7-Chloro-4-iodopyrrolopyridine and 7-Chloro-4-bromopyrrolopyridine in Cross-Coupling Reactions
Introduction: The Strategic Value of Halogenated 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its utility stems from its ability to act as a bioisostere of indole, presenting a hydrogen bond donor and acceptor profile that facilitates potent interactions with biological targets. Strategic functionalization of this core is paramount for drug discovery, and halogenated derivatives serve as versatile linchpins for building molecular complexity through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of two key building blocks: 7-chloro-4-iodopyrrolopyridine and 7-chloro-4-bromopyrrolopyridine . The primary focus is to elucidate the differences in their reactivity, particularly in palladium-catalyzed cross-coupling reactions. Understanding these nuances is critical for researchers and drug development professionals to select the optimal substrate and reaction conditions, thereby streamlining synthetic routes and maximizing efficiency. We will explore the fundamental principles governing their reactivity, present comparative data across several key transformations, and provide validated experimental protocols.
Fundamental Principles: Why Halogen Identity Dictates Reactivity
The differential reactivity between the 4-iodo and 4-bromo analogues is rooted in the fundamental properties of the carbon-halogen bond and the mechanism of palladium-catalyzed cross-coupling reactions.
Carbon-Halogen Bond Dissociation Energy (BDE)
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) complex.[3][4] This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required to break this bond, the Bond Dissociation Energy (BDE), is a critical factor.
The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.
This hierarchy of bond strengths dictates that the C-I bond is the most easily cleaved, leading to a lower activation energy and a faster rate of oxidative addition.[6][7] Consequently, 7-chloro-4-iodopyrrolopyridine is inherently more reactive than 7-chloro-4-bromopyrrolopyridine in reactions where oxidative addition is rate-limiting.
The Palladium Catalytic Cycle: The Primacy of Oxidative Addition
The generalized catalytic cycle for a Suzuki-Miyaura coupling, illustrated below, highlights the critical oxidative addition step. The faster this step proceeds, the more efficient the overall reaction. The choice between the iodo- and bromo-substrate directly modulates the kinetics of this initial activation.
Caption: Fig 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Comparative Reactivity in Key Cross-Coupling Reactions
The superior reactivity of the 4-iodo substrate allows for milder reaction conditions, shorter reaction times, and often higher yields compared to the 4-bromo analogue. This section provides a comparative overview of their performance in three cornerstone reactions, with the C7-chloro position remaining intact for potential subsequent functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The difference in reactivity between the iodo and bromo compounds is particularly evident here.
| Parameter | 7-Chloro-4-iodopyrrolopyridine | 7-Chloro-4-bromopyrrolopyridine | Rationale & Citation |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 110 °C | The higher C-Br bond energy requires more thermal energy to facilitate oxidative addition.[8] |
| Reaction Time | 0.5 - 4 hours | 4 - 24 hours | Faster oxidative addition with the C-I bond leads to shorter overall reaction times.[2] |
| Catalyst Choice | Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient. | Often requires more active, electron-rich, and bulky phosphine ligands (e.g., SPhos, RuPhos) or pre-catalysts.[9][10] | |
| Yield | Generally high (>90%) | Good to high, but can be more variable and sensitive to conditions. | Milder conditions for the iodo-compound often lead to fewer side reactions and higher isolated yields. |
Sonogashira Coupling
This reaction is the premier method for installing alkyne functionalities. High selectivity for the C-I bond over other halogens is well-documented.[11]
| Parameter | 7-Chloro-4-iodopyrrolopyridine | 7-Chloro-4-bromopyrrolopyridine | Rationale & Citation |
| Typical Temperature | Room Temp to 60 °C | 60 °C to 100 °C | The C-I bond's lability allows for coupling at significantly lower temperatures.[7] |
| Copper Co-catalyst | Often effective with standard CuI (1-5 mol%). | May require higher loadings of CuI or can be sluggish even with a co-catalyst. | The overall catalytic turnover is faster for the iodo-substrate.[12] |
| Reaction Time | 1 - 6 hours | 8 - 24 hours | Reflects the faster oxidative addition step. |
| Yield | Excellent | Moderate to good; can be prone to starting material recovery or side products like Glaser coupling.[13] |
Buchwald-Hartwig Amination
Forming C-N bonds via Buchwald-Hartwig amination is crucial for introducing amine pharmacophores. While the C-I bond is more reactive, iodide can sometimes act as a catalyst inhibitor, making the choice of conditions critical.[4]
| Parameter | 7-Chloro-4-iodopyrrolopyridine | 7-Chloro-4-bromopyrrolopyridine | Rationale & Citation |
| Typical Temperature | 80 °C to 100 °C | 90 °C to 120 °C | Despite potential iodide inhibition, the C-I bond is still more readily cleaved than C-Br.[4] |
| Ligand Choice | A range of ligands can be effective (e.g., BINAP, Xantphos). | Often necessitates highly active, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) to achieve good conversion.[3][14] | |
| Base | Strong non-nucleophilic bases (e.g., NaOtBu, LHMDS) are standard. | The same bases are used, but reaction success is highly dependent on the catalyst-ligand system.[15] | |
| Yield | Good to excellent | Can be challenging; success is highly substrate and amine dependent. The C-Br bond activation is often the bottleneck.[16] |
Experimental Protocols: A Practical Guide
The following protocols illustrate the practical differences in reaction setup for a Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of 7-Chloro-4-iodopyrrolopyridine
Caption: Fig 2: General Experimental Workflow for Cross-Coupling.
Materials:
-
7-chloro-4-iodopyrrolopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
PdCl₂(dppf) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
Procedure:
-
To a flame-dried reaction flask, add 7-chloro-4-iodopyrrolopyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of 7-Chloro-4-bromopyrrolopyridine
Materials:
-
7-chloro-4-bromopyrrolopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.025 eq) and SPhos (0.05 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene and Water (10:1 ratio, degassed)
Procedure:
-
To a flame-dried reaction flask, add 7-chloro-4-bromopyrrolopyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours , monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Note the key differences: The protocol for the bromo-derivative requires a more active catalyst system (Pd₂(dba)₃/SPhos), a higher temperature (110 °C vs. 80 °C), and a significantly longer reaction time (12h vs. 2h).
Conclusion and Strategic Recommendations
The choice between 7-chloro-4-iodopyrrolopyridine and its 4-bromo counterpart is a strategic decision based on reactivity, cost, and the specific demands of the synthetic route.
Caption: Fig 3: Logic for Substrate Selection.
-
7-Chloro-4-iodopyrrolopyridine is the substrate of choice for achieving high yields under mild conditions with short reaction times. It is ideal for complex syntheses involving sensitive functional groups or when rapid library generation is required.
-
7-Chloro-4-bromopyrrolopyridine is a viable and often more economical alternative. However, researchers must be prepared to invest more time in optimizing reaction conditions, including screening more active and expensive catalyst systems and employing higher reaction temperatures.
In both cases, the inertness of the C7-chloro group under conditions selective for C4-functionalization presents a valuable synthetic handle for subsequent diversification, enabling a modular approach to the synthesis of complex 7-azaindole derivatives.
References
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science.
- Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- Oxidative Addition of Aryl Sulfonates to Palladium(0)
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
- Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- Technical Support Center: Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Bond Energies. Chemistry LibreTexts.
- Bond dissoci
- The C—Br bond dissociation energy in halogen
- Buchwald-Hartwig Amin
- Recent Advances in Sonogashira Reactions.
- Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Sonogashira Coupling. Chemistry LibreTexts.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Suzuki Coupling. Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
- Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
- A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Arom
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Thieme.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. pjps.pk [pjps.pk]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of Pyrrolo[3,4-b]pyridines vs. Pyrazolo[3,4-b]pyridines
Executive Summary: The Divergence of Two Isosteres
In the landscape of fragment-based drug design, the fusion of a pyridine ring with a five-membered nitrogen heterocycle creates "privileged scaffolds." While Pyrazolo[3,4-b]pyridines and Pyrrolo[3,4-b]pyridines share a 6-5 fused geometry, their biological utility diverges significantly due to their electronic distributions and hydrogen-bonding capabilities.
-
Pyrazolo[3,4-b]pyridine: The "Kinase Master." Its N-N bond and aromatic nitrogen arrangement make it an ideal mimic for the adenine ring of ATP, allowing it to dominate as a hinge-binder in kinase inhibitor design (e.g., CDKs, GSK-3, ALK).
-
Pyrrolo[3,4-b]pyridine: The "Structural Disruptor." Often utilized in its oxidized 5,7-dione form, this scaffold lacks the extra nitrogen for hinge binding but excels in hydrophobic pockets, showing potent activity in tubulin polymerization inhibition (anticancer) and antimicrobial applications.
This guide provides a technical breakdown of their structure-activity relationships (SAR), distinct biological profiles, and validated protocols for assessing their activity.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The biological divergence stems from the core chemistry. The extra nitrogen in the pyrazole ring confers higher polarity and specific H-bond donor/acceptor motifs that the pyrrole analog lacks.
| Feature | Pyrazolo[3,4-b]pyridine | Pyrrolo[3,4-b]pyridine (often as 5,7-dione) |
| Core Structure | 6-5 fused, 3 Nitrogens (Aromatic) | 6-5 fused, 2 Nitrogens (Often Imide) |
| H-Bond Potential | High (Donor at N1, Acceptor at N2/N7) | Moderate (Dependent on substitutions) |
| Primary Target | ATP-Binding Pocket (Kinases) | Colchicine Site (Tubulin) / DNA Gyrase |
| Solubility (cLogP) | Moderate (Improved by N-N polarity) | Lower (Lipophilic, often requires solubilizers) |
| Metabolic Stability | High (Aromatic core is stable) | Variable (Imide ring susceptible to hydrolysis) |
Detailed Biological Activity Profiles
A. Pyrazolo[3,4-b]pyridines: The Kinase Inhibitors
This scaffold is a bioisostere of the purine nucleus.[1] The N1-H and N7 (pyridine nitrogen) often form a bidentate hydrogen bond with the "hinge region" of kinase enzymes.
-
Mechanism: ATP-competitive inhibition.
-
Key Targets:
-
Critical SAR: Substituents at C3 and C6 modulate selectivity between kinase families (e.g., Ser/Thr vs. Tyrosine kinases).
B. Pyrrolo[3,4-b]pyridines: The Tubulin & Antimicrobial Agents
Unlike the pyrazolo variants, the pyrrolo[3,4-b] scaffold is frequently synthesized as a 5,7-dione (imide) . This planar, lipophilic structure intercalates well into hydrophobic clefts.
-
Mechanism:
-
Anticancer: Binding to the colchicine site of tubulin, preventing microtubule polymerization and causing G2/M cell cycle arrest.[4]
-
Antimicrobial: Disruption of bacterial DNA gyrase or cell wall synthesis (effective against S. aureus and E. coli).
-
-
Critical SAR: The N-substitution on the pyrrole ring (often an aryl group) dictates the depth of pocket penetration.
Visualizing the Mechanism of Action
The following diagram illustrates the divergent pathways triggered by these two scaffolds inside a cancer cell.
Caption: Divergent mechanisms: Pyrazolo scaffolds target signaling (Kinases), while Pyrrolo scaffolds target structural dynamics (Tubulin).
Experimental Protocols (Self-Validating)
To objectively compare these scaffolds, researchers must use robust assays. Below are the specific protocols for their primary activities.
Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)
Best for: Pyrazolo[3,4-b]pyridines
Principle: Measures the ADP generated from the kinase reaction. Unreacted ATP is depleted, and ADP is converted to ATP to generate a luciferase signal.
-
Reagent Prep:
-
Prepare 1X Kinase Buffer : 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Validation: Check pH at room temp; MgCl₂ is critical for ATP chelation.
-
Compound Prep: Dissolve Pyrazolo derivative in 100% DMSO. Serial dilute (1:3) in DMSO.[1][2] Crucial: Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.
-
-
Enzyme Reaction:
-
Add 2 µL of Kinase (e.g., ALK, 2 ng/well) to a 384-well white plate.
-
Add 1 µL of Compound. Incubate 10 min at RT (allows equilibrium binding).
-
Add 2 µL of ATP/Substrate mix (e.g., 10 µM ATP + 0.2 µg/µL Poly-GT).
-
Incubate 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP → ATP → Light). Incubate 30 min.
-
-
Readout: Measure Luminescence (RLU).
-
Control 1 (Max): Enzyme + Substrate + DMSO (No inhibitor).
-
Control 2 (Min): No Enzyme (Background).
-
Reference: Staurosporine (Pan-kinase inhibitor).
-
Protocol B: Tubulin Polymerization Assay
Best for: Pyrrolo[3,4-b]pyridines
Principle: Fluorescent reporter (DAPI or specific kit) enhances fluorescence only when bound to polymerized microtubules. Inhibitors decrease the rate/extent of fluorescence increase.
-
Setup:
-
Use >99% pure Tubulin protein (porcine brain source recommended).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 10 µM fluorescent reporter.
-
-
Execution:
-
Pre-warm 96-well black plate to 37°C.
-
Add 5 µL of Pyrrolo compound (10x conc. in buffer/DMSO).
-
Add 45 µL of Tubulin/GTP mix (3 mg/mL Tubulin, 1 mM GTP).
-
-
Kinetic Read:
-
Immediately place in fluorometer at 37°C.
-
Ex/Em: 360/450 nm.
-
Read every 30 seconds for 60 minutes.
-
-
Analysis:
-
Plot RFU vs. Time.
-
Valid Result: Vehicle control shows a sigmoidal curve (Lag, Growth, Plateau).
-
Active Pyrrolo: Flattened curve or extended lag phase (similar to Colchicine).
-
References
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central. [Link]
-
Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. PubMed. [Link][5]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. [Link]
Sources
- 1. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 7-Chloro-4-iodopyrrolo[3,4-b]pyridine
[1][2][3]
Executive Summary: Immediate Action Directive
7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a dual-halogenated bicyclic heterocycle.[1] Unlike standard organic waste, the presence of both Chlorine (Cl) and Iodine (I) atoms on the pyrrolo-pyridine scaffold dictates a strict Halogenated Waste Stream protocol.[1]
Critical Constraint: Do NOT commingle this substance with non-halogenated solvents or general organic trash. Doing so creates a "mixed-waste" profile that can damage standard catalytic oxidizers and violate EPA emission permits due to the generation of acid gases (HCl and HI) upon combustion.
| Parameter | Operational Status |
| Waste Class | Halogenated Organic (Solid or Liquid) |
| RCRA Status | Characteristic Hazardous Waste (Not P/U Listed by name) |
| Primary Hazard | Toxic / Irritant / Acid Gas Generator (Fire) |
| Incompatibility | Strong Oxidizers, Strong Acids, Reducing Agents |
| Disposal Method | High-Temperature Incineration with Acid Scrubbing |
Chemical Identity & Hazard Assessment[2][4][5][6][7]
To handle this compound safely, one must understand the causality of its hazards.[1] It is not merely "toxic"; it is a reactive intermediate designed for nucleophilic substitution.
-
The Iodine Factor (C-I Bond): The iodine at the 4-position is a labile leaving group. In a waste drum, if this comes into contact with strong nucleophiles or reducing agents, it can cleave, potentially releasing free iodine (
) or hydriodic acid (HI).[1]-
Visual Indicator: Appearance of violet vapors indicates iodine release—a containment failure.
-
-
The Chlorine Factor (C-Cl Bond): The chlorine at the 7-position is more stable but contributes to the total halogen load. Upon incineration, this releases Hydrogen Chloride (HCl).[1]
-
The Scaffold (Pyrrolo[3,4-b]pyridine): Nitrogen-rich heterocycles generate Nitrogen Oxides (
) during combustion.[1]
Self-Validating Safety Check: Before disposal, inspect the material. If the solid has turned from off-white/yellow to dark brown or purple, autocatalytic decomposition has begun.[1] Stabilize immediately (see Section 3) before placing in a waste drum.
Pre-Disposal Stabilization & Segregation Protocol
This protocol serves as a self-validating system to ensure downstream safety.
Step 1: Segregation (The "Zero-Mix" Rule)
You must segregate this waste into a container explicitly marked "HALOGENATED."
-
Solids: Collect in a wide-mouth HDPE jar. Double-bagging in 6-mil polyethylene bags is recommended to prevent dust generation.
-
Solutions: If the compound is dissolved in solvent (e.g., DMSO, DCM), the entire solution defaults to the Halogenated Liquid Waste stream.[1]
Step 2: Quenching Reactive Residues (If Applicable)
If the waste is a reaction mixture (e.g., Suzuki or Buchwald coupling residues):
-
Scavenge: Treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove transition metal catalysts (Pd/Cu) which can catalyze decomposition in the waste drum.
-
Neutralize: Ensure pH is between 6–9. Acidic conditions accelerate the release of HI from the iodo-substituent.
Step 3: Packaging
-
Container: Use UN-rated High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans, as generated trace acids (HI/HCl) will corrode steel.[1]
-
Headspace: Leave 10% headspace to accommodate potential gas expansion.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of this compound.
Figure 1: Decision matrix for the segregation and packaging of halogenated heterocyclic waste.
Regulatory Framework & RCRA Compliance
While this compound is not explicitly named on the EPA's "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics.[1]
Waste Coding Strategy
Do not guess. Use the following coding hierarchy for your waste profile:
-
D001 (Ignitable): Only if the compound is in a flammable solvent (Flash point < 60°C).
-
D003 (Reactive): Rare, but applicable if the specific synthesis step created potentially explosive byproducts (e.g., azides).[1]
-
Halogenated Solvent Codes (F-List): If dissolved in Methylene Chloride or similar, apply F001/F002 .
-
Generator Knowledge: If pure solid, profile as "Non-RCRA Regulated Hazardous Waste (Toxic, Halogenated)" unless TCLP testing proves otherwise.[1] Note: Most disposal vendors require a "Halogenated" flag regardless of RCRA status to manage their incinerator scrubbers.
Transportation (DOT)
When preparing the Lab Pack for the vendor, the likely shipping description (if not in solution) is:
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)[1]
-
Class: 6.1
-
Packing Group: III (Assumed based on similar analogs, pending specific LD50 data)
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Halogenated Pyridines (Analogous Safety Data). National Library of Medicine.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
